Indium phosphide
Description
Significance of Indium Phosphide (B1233454) as a III-V Compound Semiconductor
The significance of indium phosphide in the realm of compound semiconductors stems from a collection of advantageous properties that make it indispensable for a variety of high-performance applications. taylorandfrancis.com One of its most critical characteristics is its direct bandgap, which allows for the efficient emission and absorption of light. fraunhofer.de This property is fundamental to its widespread use in optoelectronic devices. discousa.comresearchgate.net
Furthermore, this compound exhibits high electron mobility, enabling faster electron transport compared to silicon. taylorandfrancis.comdiscousa.com This superior electron velocity makes it a key material for high-frequency and high-power electronics. taylorandfrancis.com The combination of a direct bandgap and high electron mobility allows for the creation of devices that can both process high-speed electrical signals and interact efficiently with light, a capability crucial for modern telecommunications and photonic integrated circuits. discousa.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | InP |
| Crystal Structure | Zincblende |
| Bandgap | 1.35 eV (Direct) |
| Electron Mobility | ~5400 cm²/Vs |
| Thermal Conductivity | ~0.68 W/(cm·K) |
This table presents key physical and electronic properties of this compound.
Evolution of this compound Research Paradigms
The research and development trajectory of this compound has evolved significantly since its inception, reflecting broader trends in semiconductor technology and responding to the demands of emerging applications.
Early Development and Foundational Research (1950s-1970s): The journey of this compound began with its first synthesis in 1951. ac-electricity.com The initial decades of research focused on understanding its fundamental semiconductor properties. During the 1960s and 1970s, InP was primarily investigated for its potential in diodes and transistors, capitalizing on its relatively wide direct bandgap for high-frequency and high-power electronic applications. ac-electricity.com
The Rise of Optoelectronics and Telecommunications (1980s-1990s): A major paradigm shift occurred in the 1980s and 1990s with the burgeoning field of fiber-optic communications. ac-electricity.com this compound's ability to efficiently generate and detect light in the infrared spectrum, which is ideal for long-distance data transmission through optical fibers, propelled it to the forefront of optoelectronics research. ac-electricity.comsemiconductor-today.com This era saw the development of InP-based lasers, photodetectors, and optical amplifiers that became the backbone of modern telecommunications networks. ac-electricity.com
Technological Advancements and Integrated Photonics (2000s-Present): The turn of the millennium witnessed a focus on enhancing the performance and integration of this compound devices. ac-electricity.com Research efforts were directed towards improving material purity, refining fabrication techniques, and developing novel device architectures. ac-electricity.com This period also saw the rise of photonic integrated circuits (PICs), where multiple optical components are integrated onto a single InP chip. photondelta.com The first photonic integrated circuit partially based on InP, consisting of a laser and a modulator, was reported in 1987, and since then, the complexity and number of components on a single chip have grown exponentially. photondelta.com
Emerging Frontiers: Quantum Dots and Beyond: In recent years, research has expanded into the nanoscale with the development of this compound quantum dots (InP QDs). nanografi.comsciopen.com These nanocrystals have garnered significant attention as a less toxic alternative to cadmium-based quantum dots for applications in displays, bioimaging, and solar cells. nanografi.comsciopen.com Advances in colloidal synthesis methods have enabled the production of InP QDs with high quantum yields and tunable emission across the visible and near-infrared spectrum. sciopen.com Looking forward, research continues to explore the potential of this compound in quantum computing, advanced sensing technologies, and next-generation communication systems. ac-electricity.comwaferworld.com
A summary of key milestones in this compound research is provided in the table below:
| Era | Key Research Focus and Milestones |
| 1950s-1970s | First synthesis of InP (1951). ac-electricity.com Investigation of fundamental semiconductor properties. ac-electricity.com Early use in diodes and transistors. ac-electricity.com |
| 1980s-1990s | Prominence in optoelectronics for telecommunications. ac-electricity.com Development of InP-based lasers and photodetectors. ac-electricity.com |
| 2000s-Present | Advancements in device performance and fabrication. ac-electricity.com Rise of photonic integrated circuits (PICs). photondelta.com Development of InP quantum dots as a less toxic alternative to cadmium-based QDs. nanografi.comsciopen.com |
| Future Directions | Applications in quantum computing and advanced sensing. ac-electricity.comwaferworld.com High-efficiency photovoltaics. ac-electricity.com |
This table outlines the evolution of research focus and key achievements in the field of this compound.
Structure
2D Structure
Properties
IUPAC Name |
indiganylidynephosphane | |
|---|---|---|
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InChI |
InChI=1S/In.P | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJNWSHGFTCBW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[In] | |
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Molecular Formula |
InP | |
| Record name | indium(III) phosphide | |
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| Record name | Indium phosphide | |
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DSSTOX Substance ID |
DTXSID3031444 | |
| Record name | Indium phosphide | |
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Molecular Weight |
145.792 g/mol | |
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Physical Description |
Brittle metal; [Hawley] Dark grey lumps; Insoluble in water; [MSDSonline] | |
| Record name | Indium phosphide | |
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Solubility |
Slightly soluble in acid, Slightly soluble in mineral acids | |
| Record name | INDIUM PHOSPHIDE | |
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Density |
4.81 g/cu cm | |
| Record name | INDIUM PHOSPHIDE | |
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Color/Form |
Brittle mass with metallic appearance, Black, cubic crystals | |
CAS No. |
22398-80-7 | |
| Record name | Indium phosphide | |
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| Record name | Indium phosphide (InP) | |
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| Record name | INDIUM PHOSPHIDE | |
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| Record name | INDIUM PHOSPHIDE | |
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Melting Point |
1070 °C | |
| Record name | INDIUM PHOSPHIDE | |
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Indium Phosphide Bulk Crystal Growth Methodologies
Liquid Encapsulated Czochralski (LEC) Growth of Indium Phosphide (B1233454)
The Liquid Encapsulated Czochralski (LEC) method is a widely adopted technique for growing single crystals of materials like InP that decompose at their melting point due to the volatility of one of their components (phosphorus, in the case of InP) edtechbooks.orgscience.gov. In this process, the molten InP is encapsulated by a layer of a non-reactive liquid, typically boric oxide (B₂O₃), which prevents the loss of phosphorus vapor. A seed crystal is then dipped into the melt and slowly pulled upwards while rotating, promoting the growth of a single crystalline ingot.
Challenges in Large Diameter Indium Phosphide Crystal Growth
Growing large-diameter InP crystals using the LEC method presents several significant challenges. The primary difficulty lies in managing the substantial thermal stresses that develop within the crystal. These stresses, arising from steep temperature gradients, can lead to the generation and propagation of dislocations, degrading crystal quality aip.orgsci-hub.sejim.org.cn. Maintaining the correct stoichiometry of the melt is also critical, as phosphorus volatility can lead to deviations from the ideal InP composition. Furthermore, the purity of the boric oxide encapsulant can influence the incorporation of impurities into the growing crystal, and controlling melt convection is essential for uniform temperature distribution and impurity segregation edtechbooks.orgjim.org.cn.
Control of Dislocation Density in LEC-grown this compound
Minimizing dislocation density in LEC-grown InP is a multifaceted endeavor. Key strategies include:
Thermal Gradient Management: Optimizing furnace design and utilizing magnetic fields to reduce axial and radial temperature gradients at the solid-liquid interface aip.orgjim.org.cnresearchgate.net.
Growth Parameter Optimization: Precisely controlling the pulling rate and rotation speed to ensure interface stability researchgate.net.
Encapsulant Purity: Employing high-purity boric oxide to prevent impurity contamination aip.orgjim.org.cn.
Seed Crystal Quality: Using high-quality, properly oriented seed crystals and employing techniques like "necking" to eliminate initial dislocations before growing the main crystal body aip.orgresearchgate.net.
Stoichiometry Control: Maintaining precise control over the phosphorus-to-indium ratio in the melt.
Optimized LEC processes, particularly those incorporating magnetic fields, have demonstrated the ability to achieve dislocation densities below 1000 cm⁻² for 2-inch diameter InP wafers aip.orgresearchgate.net.
Vertical Gradient Freeze (VGF) Growth of this compound
The Vertical Gradient Freeze (VGF) method is an alternative melt-growth technique that offers distinct advantages for producing high-purity, low-defect InP crystals pvatepla-cgs.comqsrarematerials.comacs.orgresearchgate.net. In VGF, the crystal is grown from a stationary melt within a crucible, with the temperature gradient established vertically. Solidification is initiated from a seed crystal at the bottom of the crucible, and the solid-liquid interface moves upwards as the furnace is slowly lowered or the temperature is controlled to move the freezing point through the melt. This method generally leads to lower thermal stresses and less melt convection compared to LEC.
Optimization of Thermal Fields in VGF Growth for this compound
The success of the VGF method hinges on the precise control of thermal fields to establish a stable, planar solid-liquid interface. This optimization aims to minimize thermal stresses and ensure uniform incorporation of dopants and stoichiometry aip.orgacs.orgresearchgate.net. Key aspects include:
Crucible Design: The geometry and thermal properties of the crucible play a role in heat transfer.
Multi-Zone Furnaces: The use of multi-zone heaters allows for fine-tuning of temperature profiles along the crucible.
Controlled Cooling Rates: The rate at which the temperature is reduced directly influences the growth speed and can impact defect formation acs.org.
Minimizing Gradients: While an axial gradient is necessary to drive solidification, minimizing radial gradients is crucial to prevent stress and interface instability.
VGF is recognized for its ability to produce crystals with low dislocation density and low stress acs.org. Studies have focused on developing optimized cooling models to suppress defects such as twins and dislocations acs.orgresearchgate.net.
Crucible Material Selection for High-Purity this compound Growth
The choice of crucible material is critical for achieving high-purity InP growth in the VGF method. The material must be inert to molten InP at high temperatures, facilitate controlled heat transfer, and crucially, not introduce impurities into the melt innovacera.comqsrarematerials.com.
Pyrolytic Boron Nitride (PBN): PBN is widely regarded as the preferred crucible material for high-purity InP VGF growth due to its exceptional purity, excellent chemical inertness towards molten InP, and high-temperature stability innovacera.comqsrarematerials.comacs.orgresearchgate.net. Its inertness prevents contamination, which is vital for obtaining low-defect crystals.
Quartz (SiO₂): While quartz crucibles are cost-effective and possess good thermal stability, they can react with phosphorus at high temperatures, potentially leading to silicon and oxygen contamination in the InP crystal qsrarematerials.com. Protective coatings are sometimes employed to mitigate these reactions.
Graphite: Graphite crucibles are also an option, but their suitability depends on specific process conditions and purity requirements.
The selection of PBN crucibles is a key factor in minimizing impurity-induced defects and achieving the high purity required for advanced InP-based devices innovacera.comqsrarematerials.com.
Data Tables
| Growth Method | Typical Diameter | Target Dislocation Density (cm⁻²) | Key Advantages | Key Challenges |
| LEC | 2-4 inches | < 1000 (optimized) | Established technology, semi-insulating InP | Thermal stress, dislocation generation, P loss |
| VGF | 2-4 inches | < 500 (optimized) | Lower stress, higher purity, lower defects | Thermal field optimization, crucible selection |
Note: Dislocation densities can vary significantly based on specific process optimizations, doping levels, and crystal diameter.
| Crucible Material | Suitability for High-Purity InP VGF Growth | Advantages | Disadvantages |
| Pyrolytic Boron Nitride (PBN) | Excellent | High purity, excellent chemical inertness, high-temperature stability | Higher cost, can be brittle |
| Quartz (SiO₂) | Moderate (with precautions) | Cost-effective, good thermal stability | Potential reaction with phosphorus, can introduce Si and O impurities |
| Graphite | Variable | Good thermal conductivity | Can react with phosphorus, potential impurity sources depending on grade |
Compound Names Mentioned
this compound (InP)
Boric Oxide (B₂O₃)
Silicon Dioxide (SiO₂)
Pyrolytic Boron Nitride (PBN)
Boron Nitride (BN)
Gallium Arsenide (GaAs)
Gallium Phosphide (GaP)
Indium Gallium Arsenide Phosphide (InGaAsP)
Indium Gallium Arsenide (InGaAs)
Aluminum Indium Arsenide (AlInAs)
Aluminum Gallium Indium Nitride (AlGaInN)
Indium Antimonide (InSb)
Gallium Antimonide (GaSb)
Indium Nitride (InN)
Silicon (Si)
Gallium Nitride (GaN)
Silicon Carbide (SiC)
Boron (B)
Indium Sulfide (B99878) (In₂S₃)
Iron (Fe)
Sulfur (S)
Zinc (Zn)
Tin (Sn)
Germanium (Ge)
Gallium (Ga)
Arsenic (As)
Antimony (Sb)
High-Pressure Gradient-Freeze Techniques for this compound Single Crystal Growth
The inherent high vapor pressure of phosphorus at the melting point of this compound (approximately 1062°C, generating around 27 atm of phosphorus pressure) mandates the use of high-pressure systems for its bulk crystal growth. Gradient-freeze (GF) techniques, including both horizontal (HGF) and vertical (VGF) configurations, are employed to achieve controlled solidification from a melt.
In these methods, a stoichiometric melt of indium and phosphorus is contained within a fused quartz ampoule, which is then placed inside a furnace designed to establish a precise temperature gradient. As the furnace cools, solidification begins at the cooler end, progressing along the ampoule, ideally forming a single crystal. To manage the high internal phosphorus pressure, the quartz ampoule is typically enclosed within a robust steel pressure vessel, often equipped with an automatic pressure-balancing system to equalize the internal and external pressures, thereby preventing ampoule rupture. dtic.mildtic.mil
Early implementations using small-diameter, thick-walled quartz tubing were limited in the size of crystals that could be produced. dtic.mil Overcoming challenges such as boat wetting and the presence of oxide layers on the melt surface has been a focus of research. dtic.mildtic.mil Despite these challenges, gradient-freeze techniques have demonstrated the ability to produce large polycrystalline ingots, weighing up to 2,000 grams, with impurity levels as low as 2 x 10¹⁶ atoms/cm³. dtic.mil The horizontal gradient-freeze system, in particular, allows for the in-situ reaction of indium and phosphorus immediately prior to growth, simplifying the process. dtic.mil While the VGF method has faced difficulties in producing 6-inch InP crystals, it remains a foundational technique for high-quality InP substrate production. jim.org.cn
Semi-Sealed Czochralski (SSC) Method for Large Diameter this compound
To address the cost and performance limitations associated with smaller wafer diameters, the Semi-Sealed Czochralski (SSC) method has been developed to grow larger diameter InP single crystals, aiming for 6-inch wafers. jim.org.cn This technique builds upon the principles of the traditional Liquid Encapsulated Czochralski (LEC) method but incorporates modifications to enhance control over the thermal environment and improve crystal yield.
Numerical simulations have revealed that the SSC method achieves a significantly lower temperature gradient within the growing crystal compared to the conventional LEC method (17.4 K/cm vs. 28.7 K/cm). jim.org.cnsciencechina.cn Furthermore, the atmosphere temperature near the crystal shoulder region is notably higher in the SSC method, which can influence crystal diameter control. jim.org.cnsciencechina.cn These optimized thermal conditions are crucial for reducing internal stresses and minimizing dislocation densities, thereby increasing the crystal yield and quality for larger diameter boules. jim.org.cn
The SSC method involves encapsulating the InP melt, often with boron oxide, within a sealed chamber, which is then housed within a high-pressure vessel. inpactsemicon.com Through optimization of the thermal field based on simulation results, researchers have successfully grown 6-inch S-doped InP single crystals exhibiting low defect densities and freedom from cracks, demonstrating the promise of this approach for cost-effective, large-scale InP production. jim.org.cn
Control of Impurity Distribution and Segregation in Bulk this compound Growth
Achieving high-quality InP single crystals requires meticulous control over impurity incorporation and distribution during the growth process. The segregation coefficient (k), which describes the ratio of impurity concentration in the solid phase to that in the liquid phase at equilibrium, plays a critical role. For common dopants like Iron (Fe) in InP, the effective segregation coefficient is reported to be approximately 1.6 x 10⁻³. researchgate.netpowerwaywafer.com Similarly, for Silicon (Si), segregation coefficients are generally low, influencing its incorporation during growth. researchgate.net
Key dopants used in InP growth include Iron (Fe) for achieving semi-insulating (SI) properties, Sulfur (S) and Tin (Sn) for n-type conductivity, and Zinc (Zn) for p-type conductivity. inpactsemicon.comresearchgate.netresearchgate.netstuba.sk The semi-insulating nature of InP, crucial for many high-frequency applications, is typically achieved by doping with Fe, which creates a mid-gap acceptor level. stuba.sk
Strategies for impurity control are multifaceted:
High-Purity Precursors: Utilizing ultra-high purity indium (e.g., 99.99999%) is fundamental to minimizing unintentional impurities. researchgate.netaip.org
Crucible Materials: The choice of crucible material is vital. Silicon contamination can arise from SiO₂ crucibles reacting with boron oxide encapsulant, making pyrolytic boron nitride (PBN) a preferred choice for minimizing silicon uptake. researchgate.netresearchgate.netacs.org
Process Parameter Optimization: Controlling melt temperature, phosphorus injection rate, synthesis time, and maintaining stoichiometry are critical for managing impurity levels and ensuring material purity. researchgate.net
Magnetic Fields: The application of programmed magnetic fields during Liquid Encapsulated Czochralski (LEC) growth can homogenize impurity distribution along the crystal's growth axis. researchgate.net
Dopant Management: Understanding segregation behavior and potential issues like doping inhomogeneities, diffusion, and precipitate formation (e.g., FeP₂) is essential for device performance. stuba.sk
Table 1: Segregation Coefficients of Common Dopants in InP
| Dopant | Segregation Coefficient (k) | Typical Growth Method(s) | Notes |
| Iron (Fe) | ~1.6 x 10⁻³ | LEC, VGF, VB | Crucial for achieving semi-insulating (SI) InP; exhibits inhomogeneities due to segregation and diffusion. |
| Silicon (Si) | Low (e.g., ~10⁻³) | VGF, LEC, HGF | Can be incorporated from SiO₂ crucibles; PBN crucibles preferred to minimize Si contamination. |
| Sulfur (S) | - | LEC, SSC, VGF | Used for n-type doping; contributes to low dislocation density when optimized. |
| Tin (Sn) | - | LEC, VGF | Used for n-type doping. |
| Zinc (Zn) | - | LEC, VGF | Used for p-type doping; can be present as an acceptor impurity. |
Synthesis of Polycrystalline this compound for Single Crystal Growth Precursors
The synthesis of high-purity polycrystalline this compound (poly-InP) is a critical prerequisite for subsequent single crystal growth. Several methods are employed to achieve this, each with its own advantages in terms of purity, yield, and cost.
Direct Reaction and Gradient Freeze: Stoichiometric InP can be synthesized through the direct reaction of indium and phosphorus elements under controlled conditions, often at high pressures (e.g., 3 to 30 atm). inpactsemicon.comresearchgate.net The Horizontal Gradient Freeze (HGF) technique is commonly used to produce polycrystalline ingots from this reaction. inpactsemicon.com
Phosphorus Injection Synthesis: This method involves the rapid injection of phosphorus into a molten indium bath, often encapsulated in boron oxide, within a high-pressure puller. researchgate.netresearchgate.netresearchgate.netsci-hub.se It allows for the synthesis of large quantities (e.g., up to 20 kg) of high-purity poly-InP in relatively short times, achieving carrier concentrations as low as 2.0 x 10¹⁵ cm⁻³ or lower. researchgate.netresearchgate.net This technique is considered efficient, cost-effective, and suitable for large-scale production. researchgate.net
Synthesis Solute Diffusion (SSD): This method has also been employed to produce large InP single crystals, implying its utility in generating precursor material. researchgate.net
Aqueous and Low Thermal Budget Processes: Simpler chemical routes, such as the phosphidisation of indium oxide films deposited on silicon substrates using PH₃, can yield polycrystalline InP with good optical quality. aip.org
Liquid Phosphorus Precursors: Novel approaches utilizing liquid phosphorus as a precursor have been developed for direct InP synthesis, offering an alternative to gaseous phosphorus. researchgate.net
The purity of the synthesized polycrystalline material directly impacts the quality of the final single crystal. Methods like phosphorus injection synthesis are noted for their ability to produce high-purity poly-InP, which is essential for growing twin-free single crystals. researchgate.net
Table 2: Comparison of InP Bulk Crystal Growth Methods
| Method | Pressure Requirement | Typical Diameter | Temperature Gradient (In Crystal) | Key Challenges | Reported Purity (Approx.) |
| Vertical Gradient Freeze (VGF) | High | Up to 6-inch | Moderate | Limited success for 6-inch, managing melt convection, oxide layers. | ~2 x 10¹⁶ atoms/cm³ |
| Horizontal Gradient Freeze (HGF) | High | Moderate | Moderate | Boat wetting, oxide layers, ampoule integrity. | ~2 x 10¹⁶ atoms/cm³ |
| Liquid Encapsulated Czochralski (LEC) | High | 2-3 inch | Higher (e.g., 28.7 K/cm) | Higher stress and dislocation density, controlling melt convection. | Variable |
| Semi-Sealed Czochralski (SSC) | High | 6-inch+ | Lower (e.g., 17.4 K/cm) | Optimizing thermal field, managing atmosphere temperature near shoulder. | Low defect density |
| Vertical Bridgman (VB) | High | Moderate | Controlled | Similar challenges to GF regarding pressure and melt surface. | Variable |
Table 3: Typical Impurity Levels and Electrical Properties of Synthesized/Grown InP
| Synthesis/Growth Method | Impurity Level (atoms/cm³) | Carrier Density (cm⁻³) | Mobility (cm²/V·s) | Notes |
| Gradient Freeze (GF) | ~2 x 10¹⁶ | (1~6) x 10¹8 (Si-doped) | 1200 ~ 2000 | High purity poly-InP precursor. |
| Phosphorus Injection Synthesis | < 2.0 x 10¹⁵ | (5-7) x 10¹⁵ | > 4600 | High purity poly-InP; rapid synthesis. |
| SSC (6-inch S-doped) | Low defect density | Not specified | Not specified | Achieved low defect density and no cracks. |
| VGF (Si-doped) | ≤ 500 (EPD) | (1~6) x 10¹8 | 1200 ~ 2000 | EPD indicates crystal quality. |
| Fe-doped SI InP (LEC/VGF/VB) | High resistivity (>10⁷ Ωcm) | Not specified | Not specified | Achieved via Fe doping; uniformity can be an issue. |
| Poly-InP (SSD method) | 4.7 x 10¹⁵ | 28,000 (µ77) | Not specified | Hall data for a typical boule. |
Compound List:
this compound (InP)
Gallium arsenide (GaAs)
Indium gallium arsenide (InGaAs)
Gallium arsenide antimonide (GaAsSb)
Indium gallium arsenide phosphide (InGaAsP)
Gallium phosphide (GaP)
Indium antimonide (InSb)
Gallium antimonide (GaSb)
Cadmium telluride (CdTe)
Zinc selenide (B1212193) (ZnSe)
Mercury cadmium telluride (MCT)
Silicon (Si)
Germanium (Ge)
Silicon carbide (SiC)
Gallium nitride (GaN)
Gallium oxide (Ga₂O₃)
Synthesis of Indium Phosphide Nanostructures
Indium Phosphide (B1233454) Nanowire Synthesis
The synthesis of one-dimensional InP nanostructures, or nanowires, is a significant area of research due to their potential in advanced electronic and optoelectronic devices. acs.org Vapor-phase techniques like metal-organic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) are commonly employed, often utilizing a catalyst to direct growth. royalsocietypublishing.org
The Vapor-Liquid-Solid (VLS) mechanism is a widely used bottom-up approach for synthesizing semiconductor nanowires. weebly.com This process involves a liquid metal catalyst, typically gold (Au), which acts as a preferential site for the adsorption of vapor-phase precursors. uu.nlresearchgate.net
The VLS process consists of three main stages:
Alloy Formation: A metal nanoparticle, such as gold, is heated in the presence of semiconductor precursors, forming a liquid alloy droplet. uu.nl For InP growth, this involves the absorption of indium and phosphorus into the gold particle. acs.org
Supersaturation: The vapor-phase precursors, such as trimethylindium (B1585567) (TMIn) and phosphine (B1218219) (PH₃), continuously feed into the liquid alloy droplet. rsc.org As the concentration of indium and phosphorus in the droplet increases, it becomes supersaturated. uu.nl
Nucleation and Growth: Once supersaturation is reached, the semiconductor material precipitates at the liquid-solid interface, leading to the axial growth of a nanowire. uu.nl The diameter of the nanowire is determined by the size of the catalyst droplet. uu.nlacs.org
Metal-organic chemical vapor deposition (MOCVD) is a common technique for VLS growth of InP nanowires. nih.gov In a typical MOCVD process, precursors like TMIn and phosphine (PH₃) or tert-butylphosphine (TBP) are introduced into a reactor containing a substrate coated with gold nanoparticles. acs.orgrsc.orgresearchgate.net The growth temperature is a critical parameter, typically ranging from 350°C to 500°C. acs.orgnih.gov At lower temperatures, the growth is limited by reaction kinetics, whereas at higher temperatures, adatom diffusion on the nanowire sidewalls can become significant, potentially leading to tapered structures. nih.govaip.org
The growth direction and crystal structure (zincblende vs. wurtzite) can be influenced by several factors, including growth temperature, V/III precursor ratio, and catalyst composition. researchgate.netlaas.fr For instance, the indium concentration within the Au-In catalyst droplet can determine whether the nanowire grows in the <100> or <111> direction. laas.fr Research has shown that vertical InP nanowires can be grown on various substrates, including InP(111)B and silicon (Si), highlighting the VLS method's ability to accommodate lattice mismatch. acs.orgucdavis.edu
Table 1: VLS Growth Parameters for InP Nanowires
| Parameter | Typical Value/Range | Precursors | Catalyst | Substrate | Reference |
|---|---|---|---|---|---|
| Growth Temperature | 350 - 480 °C | TMIn, PH₃/TBP | Au | InP, Si | acs.orgrsc.orgaip.org |
| Reactor Pressure | 100 mbar | TMIn, PH₃ | Au | InP (001) | rsc.org |
| V/III Ratio | 10 - 1000 | TMIn, PH₃ | Au | InP(111)B | acs.orgarxiv.org |
| Catalyst Diameter | 20 - 75 nm | TMIn, PH₃ | Au | InP | acs.orglaas.fr |
| Growth Rate | ~0.1 - 1 µm/min | TMIn, PH₃ | Au | Si, InP | rsc.orgucdavis.edu |
Laser-Assisted Catalytic Growth (LCG) is a vapor-phase technique that utilizes a laser to facilitate the synthesis of nanowires. This method is recognized as a significant approach for producing III-V semiconductor nanowires like InP. royalsocietypublishing.org In one variation of this method, known as laser ablation, a high-power laser is used to vaporize a solid target containing the source material (e.g., InP powder). The resulting vapor is then transported by a carrier gas to a substrate where catalyst-mediated growth occurs, similar to the VLS mechanism. uu.nl
Oxide-Assisted Growth (OAG) is another vapor-phase synthesis method for InP nanowires that does not necessarily rely on a metal catalyst. royalsocietypublishing.org In this process, the presence of oxide vapors plays a crucial role in promoting one-dimensional growth.
A common approach involves the high-temperature reaction of InP with an oxide, such as indium oxide (In₂O₃). royalsocietypublishing.org This reaction generates volatile sub-oxides of indium and phosphorus vapor. These vapor species are then transported to a cooler region of the reactor where they deposit on a substrate. The oxide vapors are believed to facilitate the nucleation and subsequent recrystallization process that results in the formation of one-dimensional InP nanostructures. royalsocietypublishing.org This method offers an alternative to metal-catalyzed growth, which can be advantageous in applications where metal contamination is a concern. nih.gov
Template-induced, or template-assisted, growth is a versatile method for fabricating highly ordered arrays of InP nanowires with controlled diameter, length, and orientation. royalsocietypublishing.orgrsc.org This technique typically combines a VLS growth mechanism with a pre-patterned template. rsc.org
The process begins with the creation of a template on a substrate, which is often a thin film of a dielectric material like silicon dioxide (SiO₂) or silicon nitride (SiNₓ). rsc.orgaip.org An array of nanoscale holes is then defined in this film using techniques such as electron beam lithography (EBL) and reactive ion etching (RIE). rsc.org A metal catalyst, usually gold, is then deposited into these holes. rsc.org
During the growth process, which is often carried out in an MOCVD reactor, the precursors (e.g., TMIn and PH₃) are introduced. The catalyst particles within the template holes form liquid alloy droplets, and VLS growth proceeds, confined by the walls of the template. rsc.org This confinement forces the nanowires to grow vertically, resulting in a uniform array. rsc.org This method has been successfully used to grow vertical rsc.org-oriented InP nanowires on both InP and Si substrates, demonstrating its potential for integrating III-V nanowire devices with silicon platforms. rsc.org
Thermal evaporation is a straightforward vapor-phase deposition method used for synthesizing InP nanowires. royalsocietypublishing.org In this technique, a solid source of InP powder is heated in a furnace to generate InP vapor. researchgate.net
The experimental setup typically involves placing the InP powder in a crucible within a quartz tube furnace. A substrate, often coated with a thin layer of a catalyst metal like gold, is placed in a cooler downstream region of the furnace. researchgate.net The system is evacuated to a low pressure, and then the furnace temperature is raised, causing the InP source to sublimate. An inert carrier gas can be used to transport the vapor towards the substrate. The InP vapor adsorbs onto the catalyst particles on the substrate, initiating a VLS growth process that results in the formation of nanowires. researchgate.net The diameter of the resulting nanowires, which can range from 40 to 100 nm with lengths of several micrometers, is largely determined by the size of the initial catalyst nanoparticles. researchgate.net
Solution-phase synthesis offers a low-temperature, cost-effective alternative to vapor-phase techniques for producing InP nanowires. royalsocietypublishing.orgnih.gov These methods provide a high yield of nanowires that can be dispersed in various solvents for subsequent processing. One of the earliest and most notable solution-based methods is the Solution-Liquid-Solid (SLS) mechanism.
The SLS method is analogous to the VLS mechanism but occurs entirely within a liquid solvent. nih.gov The synthesis involves heating a mixture of an indium precursor, a phosphorus precursor, and low-melting-point metal nanoparticles (the catalyst) in a high-boiling-point organic solvent. The metal nanoparticles melt to form liquid droplets. The precursors decompose at the reaction temperature, and the resulting indium and phosphorus dissolve into the molten metal droplets. Upon reaching supersaturation, crystalline InP nucleates and grows from the droplets, forming nanowires. This approach has been successfully used to produce InP fibers with diameters of 20–50 nm and lengths of several micrometers. nih.gov
Solution-Phase Synthesis of Indium Phosphide Nanowires
Solution-Liquid-Solid (SLS) Mechanism for this compound Nanowire Growth
The Solution-Liquid-Solid (SLS) mechanism is a solution-phase analogue of the well-established Vapor-Liquid-Solid (VLS) method for nanowire growth. royalsocietypublishing.orgosti.gov It offers a versatile and scalable route to produce one-dimensional colloidal semiconductor nanorods and nanowires. acs.org The process involves the use of low-melting-point metallic nanoparticles, such as indium or bismuth, as catalysts. numberanalytics.com These catalyst droplets serve as sites for the decomposition of precursors and subsequent crystal growth. numberanalytics.comresearchgate.net
The SLS mechanism for InP nanowire growth was first reported in 1995. nih.govacs.org In this process, precursors containing indium and phosphorus diffuse from the solution into a liquid metal nanodroplet. rsc.org Within this "nanoreactor," the precursors decompose, leading to the nucleation and one-dimensional growth of an InP nanowire, constrained by the interface of the droplet. rsc.org The presence of indium metal nanoparticles at the tips of the grown nanowires is a characteristic indicator of the SLS growth mechanism. osti.govrsc.org
The diameter of the resulting nanowires can be controlled by tuning the size of the initial metal catalyst nanoparticles. rsc.org Similarly, the length of the nanowires can be managed by adjusting the ratio of precursors to the metal catalyst nanoparticles. rsc.org A variety of phosphorus precursors have been utilized in SLS synthesis of InP nanowires, including the highly toxic and pyrophoric tris(trimethylsilyl)phosphine (B101741), as well as less hazardous alternatives like trioctylphosphine (B1581425) and aminophosphines. rsc.org
Aminophosphine-Based Approaches for this compound Nanowire Synthesis
In an effort to move away from hazardous reagents like tris(trimethylsilyl)phosphine, aminophosphines have emerged as a promising class of non-pyrophoric and less toxic phosphorus precursors for InP nanowire synthesis. rsc.orgosti.gov These approaches have demonstrated versatility in tuning reaction kinetics. rsc.org
A notable example involves the colloidal synthesis of InP nanowires using tris(diethylamino)phosphine (B1199214) and indium tris(trifluoroacetate) in oleylamine (B85491) at a relatively low temperature of 180 °C. osti.govchemrxiv.org This method yields zinc blende InP nanowires with an average diameter of approximately 11-13 nm and a flat, nanoribbon morphology. osti.govrsc.org The growth proceeds via the SLS mechanism, where indium nanoparticles are formed in situ through the reduction of the indium precursor by the aminophosphine (B1255530). osti.govrsc.org
The use of aminophosphines has also been explored in electrically controlled SLS (EC-SLS) growth of InP nanowires. In one study, InI3 and an aminophosphine were used to grow nanowires where the metal catalyst particles were anchored to a solid electrode support. rsc.org This technique allows for control over the amount of nanowire growth by varying the bias voltage. researchgate.net
Morphological Control in Solution-Phase this compound Nanowire Synthesis
The morphology of InP nanowires synthesized via solution-phase methods can be influenced by several reaction parameters, allowing for a degree of control over the final product.
Key factors that affect nanowire morphology include:
Precursor Concentration and Ratio: The ratio of indium to phosphorus precursors can determine the resulting morphology. For instance, adjusting the In:P ratio can toggle between the formation of nanowires and multipods, where multiple nanowires grow from a single catalyst particle. osti.govchemrxiv.org
Temperature: The reaction temperature plays a crucial role in the decomposition of precursors and the potential for coalescence of catalyst seeds. nycu.edu.tw Higher temperatures can lead to larger diameter nanowires due to more intense coalescence of the liquefied seeds. nycu.edu.tw
Solvents and Surfactants: The choice of solvent and the presence of surfactants like myristic acid can significantly impact the outcome of the synthesis. nycu.edu.tw For example, in the absence of myristic acid, indium nanoparticles can become the major product instead of nanowires. nycu.edu.tw
Injection Rate and Evacuation Steps: The rate of precursor injection and pre-injection evacuation steps can also be used to control the morphology. osti.gov For example, a pre-hot injection evacuation step has been shown to favor the formation of quantum dots over nanowires in some systems. osti.gov
This compound Quantum Dot Synthesis
This compound quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties due to their small size. Their synthesis is a critical area of research, with various methods developed to control their size, shape, and optical properties.
Colloidal Synthesis of this compound Quantum Dots
Colloidal synthesis is a widely used bottom-up approach for producing high-quality InP QDs. This method involves the reaction of precursors in a liquid solvent in the presence of capping ligands. These ligands bind to the surface of the growing nanocrystals, preventing aggregation and controlling their growth and final size.
Hot-Injection Methods for this compound Quantum Dot Synthesis
The hot-injection method is a popular colloidal synthesis technique that allows for the production of monodisperse QDs. This method involves the rapid injection of one or more precursors into a hot solvent containing the other precursors and coordinating ligands. This rapid injection creates a burst of nucleation, which is followed by a slower growth phase as the monomers in solution diffuse to the surface of the existing nuclei. This separation of nucleation and growth is key to achieving a narrow size distribution.
A typical hot-injection synthesis for InP QDs involves an indium precursor, such as an indium carboxylate, and a phosphorus precursor, like tris(trimethylsilyl)phosphine. chemrxiv.org The reaction often proceeds through a kinetically stable magic-sized cluster intermediate to form quasi-spherical InP QDs. chemrxiv.org
Solvothermal Synthesis of this compound Quantum Dots
Solvothermal synthesis is another solution-phase method for producing InP QDs. This technique involves heating the precursor solution in a sealed vessel, such as an autoclave, above the boiling point of the solvent. The increased temperature and pressure facilitate the decomposition of precursors and the crystallization of the QDs. Solvothermal methods are a subset of hydrothermal methods where the solvent is water.
This approach is considered a cost-effective and relatively low-temperature route for the synthesis of one-dimensional nanostructures like nanowires, and can also be applied to the synthesis of quantum dots. nih.govroyalsocietypublishing.org
Role of Precursors and Ligands in this compound Quantum Dot Formation
The synthesis of high-quality this compound (InP) quantum dots (QDs) is critically dependent on the selection of appropriate indium and phosphorus precursors, as well as the coordinating ligands present during the reaction. These components dictate the reaction kinetics, nucleation, and growth of the nanocrystals, ultimately controlling their size, shape, and optical properties.
Phosphorus Precursors: The choice of phosphorus precursor has been a major focus of research, driven by the need to replace the traditionally used, but highly pyrophoric and toxic, tris(trimethylsilyl)phosphine (P(TMS)₃). rsc.orgnanoge.org P(TMS)₃ is highly reactive, which can lead to rapid, uncontrolled nucleation and growth, resulting in poor size distributions. chemrxiv.org Efforts have centered on developing safer, more manageable alternatives.
Recent advancements have introduced solid, air-tolerant phosphorus sources. rsc.org Acylphosphines, for instance, are non-pyrophoric and can be activated by nucleophiles like arylthiolates to act as an efficient source of the P³⁻ anion. nanoge.orgacs.org Their reactivity can be tuned by altering the acyl substituents, offering better control over the nanocrystal size. nanoge.org Another promising alternative is phosphinecarboxamide (PH₂C(O)NH₂), derived from sodium phosphaethynolate, which is not pyrophoric and can be handled under ambient conditions for a limited time. rsc.org Aminophosphines, such as tris(dimethylamino)phosphine and tris(diethylamino)phosphine, have also emerged as economical and safer precursors. nih.govnih.govacs.org These compounds play a dual role, acting as both the phosphorus source and a reducing agent in the reaction. rsc.orgnih.gov The use of elemental phosphorus (red or white) has also been explored for large-scale synthesis. acs.org
Indium Precursors: Indium carboxylates, like indium acetate (B1210297) and indium palmitate, are commonly used indium sources. chemrxiv.orgoaepublish.comacs.org The chemistry of the indium precursor is a primary determinant of the reaction energetics for In-P bond formation. mit.edu Research has shown that the cleavage of the indium-oxygen bond in the carboxylate precursor is a crucial step influencing the kinetic barriers of the synthesis. mit.edu The presence of excess carboxylic acid can accelerate the reaction by protonating the phosphorus precursor, but this can lead to poorer control over nanocrystal formation. acs.org Syntheses performed under acid-free conditions tend to exhibit slower growth and reduced Ostwald ripening, resulting in higher quality InP QDs. acs.org Indium halides, such as indium chloride, are also frequently employed, often in combination with aminophosphine precursors. rsc.orgacs.org
Ligands: Ligands are crucial for stabilizing the nanocrystal surface, controlling growth kinetics, and preventing aggregation. Long-chain carboxylic acids and amines (e.g., oleylamine) are common ligands that passivate the InP surface. rsc.orgacs.org The choice of ligand can influence the thermal stability of reaction intermediates. osti.gov For example, substituting a carboxylate ligand set with a phosphonate (B1237965) ligand set was found to significantly increase the thermal stability of InP magic-sized clusters, which are key intermediates in QD formation. osti.gov The length of the ligand's carbon chain can also affect reaction kinetics through steric hindrance, which in turn influences the final properties of the QDs. mdpi.com
First-principles computational studies have been employed to screen libraries of organic ligands to understand their impact on reaction kinetics. mit.edu These studies suggest that the conjugate acid's pKa can be an experimental handle to control reaction barriers, thereby improving the quality of the synthesized InP QDs. mit.edu
| Precursor Type | Examples | Key Characteristics | References |
|---|---|---|---|
| Indium | Indium Acetate, Indium Palmitate, Indium Chloride | Commonly used; reactivity influenced by associated ligands (e.g., carboxylates) and presence of free acids. | chemrxiv.orgacs.orgoaepublish.comacs.org |
| Phosphorus | Tris(trimethylsilyl)phosphine (P(TMS)₃) | Traditional precursor; highly reactive, pyrophoric, and expensive. | rsc.orgnanoge.orgchemrxiv.org |
| Aminophosphines (e.g., Tris(dimethylamino)phosphine) | Safer, less expensive alternative; acts as both P-source and reducing agent. | nih.govnih.govacs.orgnih.gov | |
| Acylphosphines | Solid, non-pyrophoric; reactivity is tunable. | nanoge.orgacs.org | |
| Elemental Phosphorus (P₄) | Used for large-scale synthesis. | acs.org |
Core-Shell and Core-Shell-Shell Heterostructures in this compound Quantum Dots
As-synthesized InP "core" quantum dots often suffer from low photoluminescence quantum yields (PLQY) due to surface defects that act as non-radiative recombination centers. edinst.com To overcome this, a shell of a wider bandgap semiconductor material is grown onto the InP core, creating a core-shell heterostructure. This shell passivates the surface trap states, confines the charge carriers (exciton) within the core, and protects the core from photo-oxidation, leading to significantly enhanced PLQY and stability. edinst.comfrontiersin.org
The most common shell material for InP QDs is zinc sulfide (B99878) (ZnS). edinst.comkcl.ac.uk The relatively small lattice mismatch between InP and ZnS allows for the epitaxial growth of ZnS monolayers on the core surface. kcl.ac.uk However, a significant lattice mismatch of about 7.8% still exists, which can introduce interfacial strain and defects. frontiersin.org To mitigate this, an intermediate shell of a material with a lattice constant between that of InP and ZnS, such as zinc selenide (B1212193) (ZnSe), is often introduced. This creates a core-shell-shell (CSS) structure, typically InP/ZnSe/ZnS. oaepublish.commdpi.com The ZnSe inner shell helps to reduce the lattice strain between the core and the outer shell, leading to more effective surface passivation and higher PLQYs. mdpi.com
Further refinements to the shell architecture include:
Gradient Shells: Instead of distinct layers, a composition-gradient shell (e.g., InZnP/ZnSeₓS₁₋ₓ) can be grown. acs.orgnih.gov This gradual change in composition further minimizes interfacial stress.
Thick Shells: Increasing the thickness of the shell layers generally improves passivation and stability. nih.govmdpi.com For instance, applying a second ZnS shell in a two-step coating process can yield a PLQY as high as 78.5%. mdpi.com
Inverted Heterostructures: An alternative design is the inverted core/shell/shell structure, such as ZnSe/InP/ZnS. nih.govosti.govnih.gov In this configuration, the optically active InP is a shell grown around a wider-bandgap ZnSe core. This approach has been used to overcome synthetic bottlenecks and extend the emission range of InP-based QDs into the near-infrared (NIR). nih.govosti.govnih.gov
Alumina (B75360) Coating: For enhanced stability, particularly in aqueous environments, an additional alumina (Al₂O₃) layer can be added to create heterostructures like InP/ZnSe/ZnS/Al₂O₃. researchgate.net
The engineering of these heterostructures allows for precise tuning of the optical properties. While the emission color is primarily determined by the size of the InP core due to quantum confinement in Type-I systems, the shell composition and thickness are crucial for achieving high brightness and stability. frontiersin.orgbu.edu For example, a ZnF₂-assisted synthesis method can produce InP/ZnSe/ZnS QDs with a near-unity PLQY by facilitating the removal of surface oxides before shell growth. acs.orgnih.gov
| Heterostructure Type | Example | Purpose/Advantage | Reported PLQY | References |
|---|---|---|---|---|
| Core-Shell | InP/ZnS | Basic surface passivation, improved PLQY and stability. | 50-85% | edinst.comkcl.ac.uk |
| Core-Shell-Shell | InP/ZnSe/ZnS | Reduces lattice mismatch and interfacial strain, leading to higher PLQY. | up to ~100% | oaepublish.commdpi.comacs.orgnih.gov |
| Core-Gradient Shell | InZnP/ZnSeₓS₁₋ₓ | Minimizes interfacial stress for better passivation. | >50% | nih.gov |
| Inverted Core-Shell-Shell | ZnSe/InP/ZnS | Extends emission into the near-infrared (NIR) region. | Not specified | nih.govosti.govnih.gov |
| Multi-Shell with Oxide | InP/ZnSe/ZnS/Al₂O₃ | Enhances biocompatibility and stability in aqueous solutions. | Enhanced | researchgate.net |
Doping Strategies for this compound Quantum Dots
Doping, the intentional introduction of impurity atoms into a semiconductor host, is a powerful strategy to tune the electronic and optical properties of InP QDs. mdpi.com This technique can create new emission pathways, enhance photoluminescence, and modify charge carrier dynamics without significantly altering the nanocrystal size.
Transition Metal Doping:
Copper (Cu⁺) and Silver (Ag⁺): Doping with coinage metals like copper and silver has been shown to be an effective way to create efficient near-infrared (NIR) emitters. jim.org.cnacs.org First-principles calculations indicate that Cu⁺ and Ag⁺ dopants localize the photoexcited hole while the electron remains delocalized. acs.orgchemrxiv.org This charge carrier separation can be leveraged to enhance electron transfer to molecular acceptors by up to an order of magnitude compared to undoped QDs. chemrxiv.org Synthesizing Cu-doped InP QDs with a double shell structure (InP:Cu/ZnSe/ZnS) has resulted in high PLQYs of 57–58%, a record for doped InP QDs at the time. mdpi.com
Manganese (Mn²⁺): Manganese is another common dopant for tuning photoluminescence in semiconductor nanocrystals. mdpi.comscilit.com
Ruthenium (Ru): Ruthenium has also been explored as a dopant for achieving efficient red emission in InP QDs. x-mol.net
Aliovalent and Isovalent Doping:
Zinc (Zn²⁺): Zinc is frequently incorporated into the InP core, often resulting in an In(Zn)P alloy. jim.org.cn This is considered an aliovalent doping strategy (dopant has a different valence than the host cation it replaces). Zinc incorporation can improve the emissive characteristics by passivating surface defects and reducing the lattice mismatch with subsequent ZnS or ZnSe shells. aip.orgnih.gov Studies show that zinc ions readily react with InP clusters, leading to partial cation exchange and resulting in QDs with higher PLQY. aip.orgnih.gov
Gallium (Ga³⁺): Gallium is an isovalent dopant (same valence as In³⁺). Introducing gallium ions into InP cores via cation exchange has been shown to significantly increase the PLQY of red-emitting QDs. sciopen.com The Ga³⁺ ions are believed to passivate surface defects and reduce the core-shell interface stress, leading to a 1.7-fold increase in PLQY for Ga-InP/ZnSeS/ZnS QDs compared to their undoped counterparts. sciopen.com However, other studies have found that gallium resists incorporation into InP clusters compared to zinc. aip.orgnih.gov
Lanthanide Doping:
Europium (Eu³⁺): Doping with lanthanide elements like europium has been investigated to introduce sharp, atom-like emission lines into the broad emission spectrum of the QDs. Studies have been conducted on Europium-doped In(Zn)P/ZnS colloidal quantum dots. jim.org.cn
Doping can be achieved through various methods, including in-situ nucleation doping where the dopant precursor is added during the core synthesis, or through post-synthetic cation exchange. jim.org.cnaip.orgsciopen.com The concentration of the dopant is a critical parameter that must be optimized to achieve the desired effect; excessive doping can lead to quenching of the photoluminescence. mdpi.com
| Dopant Ion | Doping Strategy | Effect on InP QD Properties | References |
|---|---|---|---|
| Copper (Cu⁺) | Transition Metal Doping | Creates efficient NIR emitters; enhances electron transfer; PLQY of 57-58% achieved in InP:Cu/ZnSe/ZnS. | mdpi.comjim.org.cnchemrxiv.org |
| Silver (Ag⁺) | Transition Metal Doping | Enhances electron transfer by localizing the photoexcited hole. | acs.orgchemrxiv.org |
| Zinc (Zn²⁺) | Aliovalent Doping / Alloying | Improves PLQY by passivating defects and reducing lattice mismatch with shell. | jim.org.cnaip.orgnih.gov |
| Gallium (Ga³⁺) | Isovalent Doping | Increases PLQY (up to 62% for red emitters) by passivating surface defects and reducing interface stress. | sciopen.com |
| Europium (Eu³⁺) | Lanthanide Doping | Introduces sharp, characteristic emission lines. | jim.org.cn |
Quantum Confinement Effects in Nano-Sized this compound
This compound, like other semiconductor materials, exhibits quantum confinement effects when its physical dimensions are reduced to the nanoscale, specifically to a size comparable to or smaller than its bulk exciton (B1674681) Bohr radius. chalcogen.roacs.org This phenomenon is a direct consequence of confining the charge carriers (electrons and holes) within the three-dimensional potential well of the nanocrystal, which leads to the quantization of energy levels. chalcogen.ro
In bulk InP, the electronic energy levels form continuous valence and conduction bands separated by a fixed band gap (approximately 1.34 eV at room temperature). nih.gov However, in nano-sized InP QDs, these continuous bands split into discrete, quantized electronic energy levels. chalcogen.ro The energy separation between these quantized levels, and thus the effective band gap of the nanocrystal, is inversely related to the size of the QD. acs.org
This size-dependent band gap has profound implications for the optical properties of InP QDs:
Blue Shift in Absorption and Emission: As the size of the InP nanocrystal decreases, the confinement energy increases. acs.orgresearchgate.net This results in a larger effective band gap. Consequently, smaller QDs must absorb higher-energy (shorter wavelength) photons to promote an electron across the gap, leading to a "blue shift" in the absorption spectrum. acs.orgacs.org Similarly, the photoluminescence emission peak also shifts to shorter wavelengths as the particle size decreases. This allows for the tuning of the emission color from the near-infrared through the visible spectrum simply by controlling the nanocrystal's diameter during synthesis. nih.gov
Discrete Electronic Structure: The discrete nature of the energy levels in QDs gives them atom-like characteristics, leading to their description as "artificial atoms". chalcogen.ro Techniques like hole burning have been used to study the homogeneous electronic level structure in InP nanocrystals, revealing a congestion of electronic levels near the band-edge transition. aps.org
The quantum confinement effect is the fundamental principle that enables the use of InP QDs in applications requiring tunable optical properties, such as displays and bio-imaging. By precisely controlling the reaction conditions during synthesis, different sizes of InP QDs can be produced, each with a distinct and predictable color of emission. acs.org Theoretical models, such as the effective mass approximation and Brus's model, are used to describe the relationship between the nanoparticle size and the energy gap, finding that the band gap increases with the quantum confinement energy at small nanoscales. chalcogen.roresearchgate.net
Advanced Characterization Methodologies for Indium Phosphide Materials
Structural Characterization of Indium Phosphide (B1233454)
Structural characterization focuses on determining the crystalline phase, lattice parameters, crystal quality, and the presence of defects or strain within InP materials.
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline structure and measuring lattice parameters of materials. Indium phosphide typically crystallizes in the cubic zinc blende structure (space group F-43m) materialsproject.orgresearchgate.netioffe.ru. The lattice constant for InP is approximately 5.8687 Å ioffe.ru. XRD patterns reveal the characteristic diffraction peaks that confirm this structure and can be used to assess phase purity.
High-Resolution X-ray Diffraction (HRXRD), particularly through rocking curve (RC) analysis, provides more detailed information about crystal quality, strain, and lattice mismatch between an InP layer and its substrate diva-portal.orgmit.eduunicamp.br. A rocking curve is generated by rotating the sample crystal relative to the incident X-ray beam while maintaining the detector at a fixed angle (Bragg's law), or vice versa. The full width at half maximum (FWHM) of the rocking curve peak is a direct measure of the crystal's perfection; narrower peaks indicate higher crystalline quality unicamp.brihp-microelectronics.com. For high-quality InP, rocking curve widths can be as narrow as 16 arcseconds, comparable to bulk substrates ihp-microelectronics.com. Deviations in peak position from the substrate peak reveal lattice mismatch and strain unicamp.br, while the presence of interference fringes can indicate layer thickness and quality mit.edu. HRXRD is also sensitive to the presence of defects like dislocations, which broaden the rocking curve diva-portal.org.
Table 5.1.1: Key Structural Parameters of this compound
| Parameter | Value | Source |
| Crystal Structure | Cubic Zinc Blende | materialsproject.orgresearchgate.netioffe.ru |
| Lattice Parameter (a) | 5.8687 Å | ioffe.ru |
| Space Group | F-43m | ioffe.ru |
| Rocking Curve FWHM | < 16 arcsec (for high-quality InP) | ihp-microelectronics.com |
Transmission Electron Microscopy (TEM) and its higher-resolution counterpart, High-Resolution TEM (HRTEM), are indispensable tools for visualizing the microstructure, crystal defects, and interfaces within InP materials at the atomic scale royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.netaip.orgcsic.essemanticscholar.org. TEM provides direct imaging of nanostructures, revealing their morphology, size, and shape royalsocietypublishing.orgroyalsocietypublishing.org. HRTEM allows for the observation of crystal lattice fringes, enabling the identification of crystal phases (e.g., zinc blende (ZB) and wurtzite (WZ) structures in nanowires royalsocietypublishing.orgchalcogen.ro), atomic arrangements, and crystalline defects such as stacking faults, twin boundaries, and dislocations nih.govresearchgate.netaip.orgcsic.es. These techniques are also vital for examining interfaces between different materials, such as InP grown on other substrates, revealing the nature and density of interfacial defects semanticscholar.orgresearchgate.net. Advanced TEM techniques like High-Resolution Scanning TEM (HR-STEM) can further enhance the evaluation of crystalline quality and defect density aip.org.
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology, size, shape, and distribution of InP nanostructures, including nanowires, nanodots, and nanopillars royalsocietypublishing.orgroyalsocietypublishing.orgaip.orgacs.orgresearchgate.netnih.gov. SEM provides high-resolution images of the surface topography, allowing researchers to assess the uniformity and quality of nanostructure growth royalsocietypublishing.orgroyalsocietypublishing.orgacs.org. For instance, SEM can reveal how growth parameters like temperature influence the morphology and orientation of InP nanowires royalsocietypublishing.org. Techniques like Electron Backscatter Diffraction (EBSD) and Electron Channeling Contrast Imaging (ECCI), often coupled with SEM, can further characterize the crystallographic properties and defect densities of these nanostructures aip.org.
Table 5.1.3: SEM Observations of InP Nanostructures
| Nanostructure Type | Observed Features | Typical Dimensions (Examples) | Source |
| Nanowires | Morphology (wires, cones, pillars), orientation, size, shape, tapering, surface smoothness | Diameter: 9 ± 3 nm (tip), 42 ± 14 nm (base) nih.gov | royalsocietypublishing.orgroyalsocietypublishing.orgacs.orgnih.gov |
| Nanodots/Mounds | Distribution, shape (dome-shaped), size | Average size: 61 ± 14 nm nih.gov | acs.orgnih.gov |
| Porous InP | Pore formation, surface configuration | Not specified | researchgate.net |
Selected Area Electron Diffraction (SAED) is typically performed within a TEM and is used to determine the crystallographic structure and orientation of specific, small regions of a sample wikipedia.org. By focusing the electron beam onto a selected area using an aperture, a diffraction pattern is obtained that represents the reciprocal lattice of that particular region. For InP, SAED patterns can confirm the crystal phase, such as the zinc blende or wurtzite structures observed in nanowires nih.govnih.govkth.se, and reveal the growth direction and crystalline quality nih.govkth.seberkeley.edu. The analysis of SAED patterns can also help identify defects like twin boundaries nih.govberkeley.edu.
Atomic Force Microscopy (AFM) is a powerful tool for obtaining high-resolution, three-dimensional surface topography maps of InP materials and nanostructures researchgate.netnist.gov. It is used to measure surface morphology, roughness, and the dimensions of nanostructures with nanoscale precision researchgate.netresearchgate.net. AFM can reveal the evolution of surface patterns, such as the formation of nanodots and nanoripples under ion bombardment researchgate.net. For InP nanostructures, AFM can quantify parameters like height, width, and surface roughness, providing crucial data for understanding growth processes and material quality researchgate.net. For example, the root-mean-square (RMS) surface roughness of InP seed layers can be measured, with values around 21 nm reported researchgate.net.
Table 5.1.5: AFM Characterization of InP Surfaces
| Feature Measured | Typical Findings/Values | Source |
| Surface Topography | Nanodots, nanoripples, ordered ripple patterns | researchgate.net |
| Surface Roughness (RMS) | ~21 nm (for InP seed layer) | researchgate.net |
| Nanostructure Dimensions | Height, width, shape of nanostructures | researchgate.netresearchgate.net |
Optical Characterization of this compound
Optical characterization techniques probe the electronic band structure and optical properties of InP, providing insights into its suitability for optoelectronic devices.
Photoluminescence (PL): Photoluminescence spectroscopy is used to determine the band gap energy, identify emission wavelengths, and assess material quality. InP exhibits a direct band gap, enabling efficient light emission royalsocietypublishing.orgdiva-portal.org. The band gap of bulk InP is approximately 1.344 eV at 300 K, corresponding to an emission wavelength of around 924 nm diva-portal.org. PL spectra can also reveal defect-related emission bands, which are indicative of material imperfections researchgate.net. For InP nanowires, PL can show temperature-dependent behavior, with wurtzite (WZ) phase nanowires exhibiting emissions less sensitive to temperature compared to zinc blende (ZB) phase nanowires nih.gov. Studies on InP colloidal quantum dots (CQDs) have demonstrated tunable band gaps and size-dependent optical properties, with emission wavelengths tunable across the visible and near-infrared spectrum acs.org.
Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrational modes of the crystal lattice and is widely used to detect strain, defects, and phase changes in InP aps.orgresearchgate.netthermofisher.commdpi.com. When InP is subjected to strain (tensile or compressive), its phonon frequencies shift, which can be precisely measured by Raman spectroscopy thermofisher.com. These shifts provide quantitative information about the magnitude and type of stress present researchgate.netmdpi.com. For example, irradiation-induced stress in InP causes shifts in the LO phonon modes researchgate.netresearchgate.net. Raman spectroscopy can also identify different crystal phases, such as distinguishing between ZB and WZ structures in InP nanowires nih.gov. The characteristic Raman peaks for InP include the TO and LO phonon modes ioffe.ru.
Ellipsometry: Spectroscopic ellipsometry is employed to determine the optical constants of InP, such as the refractive index (n) and extinction coefficient (k), over a range of photon energies refractiveindex.infoinoe.roaip.org. These optical constants are critical for designing optical components and understanding light-matter interactions in InP-based devices. For InP, the refractive index is around 3.1 in the infrared region ioffe.ru and can reach values up to 4.42 at specific photon energies inoe.ro. The extinction coefficient quantifies light absorption refractiveindex.infoinoe.ro. These parameters are essential for calculating properties like reflectance, transmittance, and dielectric constants refractiveindex.infoinoe.ro.
Table 5.2: Key Optical Properties of this compound
| Property | Value / Range | Source |
| Band Gap (Bulk, 300 K) | ~1.344 eV (ZB), ~1.42 eV (WZ) | royalsocietypublishing.orgdiva-portal.org |
| Emission Wavelength | ~924 nm (for 1.344 eV band gap) | diva-portal.org |
| Refractive Index (IR) | ~3.1 | ioffe.ru |
| Refractive Index (max) | 4.42 (at 3.1 eV) | inoe.ro |
| Extinction Coefficient (max) | 3.5 (at 4.80 eV) | inoe.ro |
| TO Phonon Energy | 38.1 meV | ioffe.ru |
| LO Phonon Energy | 42.6 meV | ioffe.ru |
| Raman Peak Shift (Stress) | Sensitive to stress, e.g., shifts of up to 7.6 cm-1 observed under irradiation researchgate.netresearchgate.net | researchgate.netthermofisher.comresearchgate.net |
Theoretical and Computational Modeling of Indium Phosphide
First-Principles Calculations for Indium Phosphide (B1233454)
First-principles calculations, primarily based on Density Functional Theory (DFT), are indispensable for predicting the electronic, structural, and defect properties of materials like InP from fundamental quantum mechanical principles. These methods offer high accuracy and transferability, allowing for detailed investigations that complement experimental observations.
Density Functional Theory (DFT) for Electronic Band Structure of Indium Phosphide
DFT calculations are widely employed to determine the electronic band structure of InP, which dictates its semiconducting properties. InP is characterized by a direct band gap at the Γ point of the Brillouin zone, making it suitable for optoelectronic applications mdpi.comalzahra.ac.irioffe.ru. Various DFT functionals, including Generalized Gradient Approximation (GGA), hybrid functionals (like HSE), and the modified Becke-Johnson (mbj-GGA) potential, have been utilized to calculate this band gap.
The calculated band gap values for InP often show good agreement with experimental data, typically falling within the range of 1.31 eV to 1.43 eV, depending on the specific functional and approximations used mdpi.comalzahra.ac.irioffe.rucore.ac.ukiosrjournals.org. For instance, hybrid DFT calculations using the HSE functional predict a band gap of 1.35 eV, which aligns well with experimental measurements nih.govacs.org. GGA (PBE) calculations have yielded values such as 1.31 eV and 1.4 eV alzahra.ac.iriosrjournals.org.
Furthermore, DFT studies have investigated the influence of external factors on InP's electronic properties. Strain engineering, through uniaxial or biaxial deformation, has been shown to linearly affect the band gap values, with compressive and tensile strains having significant impacts mdpi.comresearchgate.netnih.govresearchgate.net. Under hydrostatic pressure, InP's band structure is also significantly altered. Studies indicate that InP can transition to a metallic state at pressures below approximately -7 GPa, as the band gap closes mdpi.comaip.org. Pressure can also lead to an expansion of the band gap at lower pressures before phase transitions occur aip.org.
Table 1: DFT-Calculated Band Gaps of this compound
| Method/Functional | Band Gap (eV) | Notes | Reference |
| Hybrid DFT (HSE) | 1.35 | Excellent agreement with measured value | nih.govacs.org |
| GGA (PBE) | 1.31 | Direct band gap | iosrjournals.org |
| GGA (PBE) | 0.9123 | Lower than experimental | core.ac.uk |
| GGA (PBE) | 1.4 | Direct band gap at Γ point | alzahra.ac.ir |
| GGA (PBE) | 1.43 | Direct band gap | mdpi.com |
| mbj-GGA | 1.31 | Direct band gap | iosrjournals.org |
| General DFT | 1.344 | Basic parameter | ioffe.ru |
| General DFT | 1.32 ± 0.08 | Consistent with literature | acs.org |
DFT Calculations for Defect Formation Energies and Transition Energy Levels in this compound
Defects within the InP crystal lattice significantly influence its electrical and optical properties. DFT calculations are instrumental in determining the formation energies and transition energy levels of various point defects, such as vacancies and interstitials. Studies have focused on calculating these properties for defects like phosphorus vacancies (Vp) and indium vacancies (Vin) mdpi.commdpi.comnih.gov.
DFT has been used to identify specific transition energy levels associated with these defects. For instance, a phosphorus vacancy (Vp) has been associated with the ε(0/−) charge-transfer level located at EV + 0.33 eV, which correlates with the experimentally observed H4 center mdpi.comresearchgate.net. Similarly, indium vacancies (Vin) have been linked to electron traps E5 and E6, corresponding to transition energy levels ε(−1/−2) at EC − 0.66 eV and ε(−2/−3) at EC − 0.68 eV mdpi.comopenkim.org. These calculations provide crucial information for understanding carrier trapping and recombination mechanisms in InP devices.
Table 2: DFT-Calculated Defect Transition Energy Levels in this compound
| Defect Type | Transition Level | Energy (eV) | Notes | Reference |
| Phosphorus Vacancy (Vp) | ε(0/−) | EV + 0.33 | Associated with experimental H4 center | mdpi.comresearchgate.net |
| Indium Vacancy (Vin) | ε(−1/−2) | EC − 0.66 | Identified as electron trap E5 | mdpi.comopenkim.org |
| Indium Vacancy (Vin) | ε(−2/−3) | EC − 0.68 | Identified as electron trap E6 | mdpi.comopenkim.org |
Molecular Dynamics (MD) Simulations for this compound
Molecular Dynamics (MD) simulations are vital for studying the dynamic behavior of InP at the atomic scale, particularly for phenomena involving large numbers of atoms or extended timescales, which are computationally prohibitive for first-principles methods. MD relies on accurate interatomic potentials to describe the forces between atoms.
Interatomic Potentials for this compound Simulations
The development of reliable interatomic potentials is paramount for the success of MD simulations of InP. Several potential models have been developed and employed, often fitted to experimental data or first-principles calculations to ensure accuracy in reproducing material properties.
Prominent among these are the Analytical Bond Order (ABOP) potentials, which have been parameterized for InP to accurately describe its elastic properties, pressure-induced phase transitions (specifically the B3 to B1 transformation), and the formation of native point defects mdpi.comnih.govresearchgate.netnist.govnih.gov. These potentials, sometimes combined with ZBL (Ziegler-Biersack-Littmark) potentials for short-range interactions, are also used to simulate atomic cascade collisions mdpi.com. Other potentials, such as the one developed by Branicio et al. (often Vashishta-like), have been used for calculating elastic constants, stacking fault energies, and surface energies, and are suitable for simulating atomic cascade collisions researchgate.netopenkim.orgnist.govnih.gov. Tersoff-like and Stillinger-Weber potentials have also been utilized for specific applications like elastic and vibrational property calculations mdpi.com.
Table 3: Interatomic Potentials for this compound Simulations
| Potential Type | Basis/Form | Key Applications | Reference |
| Analytical Bond Order (ABOP) | Many-body, bond order terms | Elastic properties, pressure-induced phase transitions (B3↔B1), native point defects, atomic cascade collisions (when combined with ZBL for short-range) | mdpi.comnih.govresearchgate.netnist.govnih.gov |
| Branicio et al. (Vashishta-like) | Two- and three-body terms | Elastic constants, stacking fault energy, surface energies, atomic cascade collisions | researchgate.netopenkim.orgnist.govnih.gov |
| Tersoff-like | Tersoff functional form | Elastic and vibrational properties of B3 phase | mdpi.com |
| Stillinger-Weber | Stillinger-Weber functional form + Coulomb | Vibrational properties | mdpi.com |
Simulation of Displacement Damage and Radiation Effects in this compound
InP's application in radiation environments necessitates understanding its response to particle irradiation. MD simulations are employed to model the atomic-scale processes of displacement damage, such as atomic cascade collisions initiated by primary knock-on atoms (PKAs) mdpi.comresearchgate.netnih.gov. These simulations help elucidate the formation and evolution of defects like vacancies, interstitials, and defect clusters.
Research has shown that the inclusion of electronic stopping (ES) effects in MD simulations significantly influences the damage process. ES, which accounts for energy loss due to inelastic interactions with electrons, reduces the total number of point defects and weakens the resulting damage regions mdpi.comresearchgate.netnih.gov. For instance, simulations indicate that electronic stopping can reduce point defect production by rates of 32.2% for 10 keV In-PKAs and 27.4% for 10 keV P-PKAs mdpi.com. Furthermore, ES can lead to a reduction in medium-sized defect clusters, cause larger clusters to disappear, and promote the dominance of smaller clusters as the primary damage products mdpi.comresearchgate.netnih.gov.
Modeling of Pressure-Induced Phase Transitions in this compound
MD simulations, coupled with first-principles calculations, are used to investigate the phase transitions of InP under varying pressures. The most extensively studied transition is from the zinc blende (B3) structure to the rock salt (B1) structure mdpi.comcore.ac.ukiosrjournals.orgaip.orgaip.orgresearchgate.netresearchgate.net. This transformation is typically accompanied by a significant volume collapse, reported to be around 16.4% to 19.5% core.ac.ukaip.orgaip.orgresearchgate.net.
The transition pressure for the B3 to B1 phase change varies across different studies, with reported values ranging from approximately 4 GPa to 14.68 GPa mdpi.comcore.ac.ukiosrjournals.orgaip.orgaip.orgresearchgate.net. For example, some studies indicate a transition around 9.3-10.8 GPa mdpi.comcore.ac.ukiosrjournals.orgresearchgate.net, while others report it occurring at 4 GPa with a substantial volume reduction aip.orgaip.org. This phase transition also leads to InP becoming metallic, a significant change from its semiconducting nature in the B3 phase iosrjournals.orgaip.orgaip.org. The reversibility of the B3↔B1 phase transition has also been successfully modeled using specific interatomic potentials nih.govresearchgate.netnist.govnih.gov. At even higher pressures, InP may undergo further transitions to structures such as Cmcm core.ac.ukresearchgate.net.
Table 4: Pressure-Induced Phase Transitions in this compound (from MD/DFT studies)
| Initial Phase | Transition Pressure (GPa) | Final Phase | Volume Change (%) | Notes | Reference |
| Zinc Blende (B3) | ~9.3 | Rock Salt (B1) | ~16.4 - 19.5 | Transition to metallic phase, reversible, volume collapse | mdpi.comcore.ac.ukiosrjournals.orgaip.orgaip.orgresearchgate.net |
| Zinc Blende (B3) | 10.2 | Rock Salt (B1) | - | mdpi.com | |
| Zinc Blende (B3) | 10.4 - 13.3 | Rock Salt (B1) | 15.7 | For S-doped InP; transition to metallic | researchgate.net |
| Zinc Blende (B3) | 10.8 | Rock Salt (B1) | - | Transition to metallic phase | core.ac.ukresearchgate.net |
| Zinc Blende (B3) | 4 | Fm3m (B1) | 19.5 | Metallic phase, reversible | aip.orgaip.org |
| Zinc Blende (B3) | ~7.35 | Rock Salt (B1) | - | core.ac.uk | |
| Rock Salt (B1) | 35.8 | Cmcm | 4.1 | Observed at higher pressures | core.ac.ukresearchgate.net |
Compound List:
this compound (InP)
Indium (In)
Phosphorus (P)
Gallium Phosphide (GaP)
Gallium Arsenide (GaAs)
Indium Arsenide (InAs)
Silicon Carbide (SiC)
Gallium Nitride (GaN)
Zinc Sulfide (B99878) (ZnS)
Cadmium Telluride (CdTe)
Zinc Selenide (B1212193) (ZnSe)
Defect Engineering and Surface Passivation in Indium Phosphide
Nature of Native Defects in Indium Phosphide (B1233454) Crystals and Nanostructures
The performance of InP, especially in nanostructured forms like quantum dots (QDs) and nanowires (NWs), is significantly influenced by native point defects. These defects arise during crystal growth and can act as non-radiative recombination centers, leading to poor photoluminescence (PL) efficiency and broad emission spectra royalsocietypublishing.orggla.ac.ukaps.org.
The primary native point defects in InP include:
Vacancies: Missing atoms from their lattice sites, such as phosphorus vacancies (VP) and indium vacancies (VIn) aps.orgmdpi.com.
Antisites: Atoms occupying the wrong sublattice sites, most notably indium atoms on phosphorus sites (InP) and phosphorus atoms on indium sites (PIn) gla.ac.ukaps.orgmdpi.comresearchgate.net. Antisite defects, particularly double antisites, are identified as highly detrimental to InP's electronic and optical properties gla.ac.uk.
Interstitials: Atoms located in interstitial positions within the crystal lattice, such as indium interstitials (Ini) and phosphorus interstitials (Pi) aps.orgmdpi.com.
These defects introduce energy levels within the band gap of InP, facilitating non-radiative decay pathways for excited charge carriers gla.ac.ukaps.org. For instance, InP quantum dots synthesized without proper surface passivation often exhibit very low quantum yields (less than 1%) due to emission from these defect states aip.org. In nanowires, the large surface-to-volume ratio exacerbates the impact of surface defects, leading to poor PL efficiency royalsocietypublishing.org. Understanding and mitigating the formation of these native defects is a critical aspect of defect engineering in InP.
Strategies for Surface Passivation of Indium Phosphide Nanostructures
To counteract the detrimental effects of surface defects, various passivation strategies are employed. These methods aim to saturate dangling bonds, reduce surface recombination, and create a more stable and efficient emissive core.
Overcoating with Higher Band Gap Semiconductors (e.g., ZnS, ZnSeS)
A widely adopted approach for passivating InP nanostructures, particularly quantum dots, is the formation of core/shell heterostructures. This involves coating the InP core with a semiconductor material possessing a larger band gap, such as zinc sulfide (B99878) (ZnS) or zinc selenide (B1212193) sulfide (ZnSexS1-x) researchgate.netfrontiersin.orgfrontiersin.orgnih.govosti.gov.
The shell material acts as a barrier, confining excitons within the InP core and preventing them from interacting with surface trap states nih.govosti.gov. This core/shell architecture significantly enhances photoluminescence quantum yield (PLQY) and photostability researchgate.netfrontiersin.orgfrontiersin.org. However, the effectiveness of the shell depends on factors like lattice mismatch. The lattice mismatch between InP and ZnS is approximately 7.7%, which can introduce interfacial stresses and defects nih.gov. ZnSe, with a lower mismatch of 3.3%, is often used in graded shells (ZnSexS1-x) to act as a lattice adapter between the InP core and a thicker outer ZnS shell, forming a core/shell/shell (CSS) structure frontiersin.orgnih.gov. This multi-shell approach offers superior passivation and stability compared to single shells frontiersin.orgfrontiersin.orgnih.gov.
Table 7.2.1: Performance Enhancement with Core/Shell Passivation
| Passivation Strategy | Core Material | Shell Material(s) | Key Improvement | Reference |
| Single Shell | InP | ZnS | Improved PLQY, reduced FWHM | researchgate.netmdpi.com |
| Graded Shell | InP | ZnSexS1-x | Enhanced photostability | frontiersin.orgfrontiersin.org |
| Core/Shell/Shell (CSS) | InP | ZnSe/ZnS | High PLQY (>50%), improved photostability | frontiersin.orgfrontiersin.org |
| Core/Shell/Shell (CSS) | InP | ZnSe/ZnS/Al2O3 | Highest photostability, environmental stability | frontiersin.orgfrontiersin.orgresearchgate.net |
Alumina (B75360) Coating for Enhanced Photostability of this compound Quantum Dots
Beyond semiconductor shells, inorganic oxide coatings, particularly alumina (Al2O3), have emerged as an effective strategy for enhancing the photostability and environmental robustness of InP quantum dots frontiersin.orgfrontiersin.orgnih.govresearchgate.net. Alumina coatings are typically applied as an outermost layer on existing core/shell structures (e.g., InP/ZnSe/ZnS/Al2O3) frontiersin.orgfrontiersin.orgresearchgate.net.
This passivation layer acts as a protective barrier against oxidation and degradation from the ambient environment, significantly improving the long-term stability of the quantum dots frontiersin.orgnih.govresearchgate.net. Studies have shown that alumina-capped InP-based QDs exhibit superior photostability, retaining a higher percentage of their initial PLQY and showing less broadening of their emission linewidth when exposed to simulated sunlight frontiersin.org. Furthermore, alumina capping has been shown to facilitate the transfer of QDs into aqueous phases, broadening their applicability in biological systems, while maintaining their optical properties researchgate.net.
Chemical Passivation Using Surface Ligand Exchange
Surface ligand exchange is a critical chemical method for modifying the surface of InP nanostructures, influencing their optical properties, stability, and dispersibility researchgate.netnih.govacs.orgiu.eduoptica.orgescholarship.org. The native ligands present on as-synthesized InP QDs can lead to incomplete passivation and surface trap states nih.goviu.edu.
Ligand exchange involves replacing these initial ligands with new molecules that offer better passivation or desired functionalities. For example, D-penicillamine is used to transfer InP QDs into aqueous solutions, a process vital for bio-applications researchgate.netfrontiersin.org. Oleylamine (B85491) and chloride are commonly found as co-passivating ligands on InP QDs acs.org. The choice of ligand is crucial; while some ligands like thiols can quench band-edge emission by forming localized mid-gap states, others, such as certain carboxylates or fluoride (B91410) ions, can effectively passivate surface indium dangling bonds acs.orgescholarship.org. Fluoride passivation, achieved through treatments like HF exposure, can replace organic ligands with fluoride atomic ligands, leading to improved surface passivation density and PLQY enhancement escholarship.org.
Zinc Carboxylate Surface Passivation for this compound Quantum Dots
The use of zinc complexes, specifically zinc carboxylates, during the synthesis of InP quantum dots has proven to be a highly effective method for direct surface passivation, often obviating the need for a separate shell growth step aip.orgresearchgate.netmdpi.com. Zinc carboxylates are incorporated into the synthesis mixture and are believed to bind to the InP surface, passivating defect sites aip.org.
This passivation strategy leads to significant improvements in the optical properties of InP CQDs. Research has demonstrated a substantial reduction in the full-width at half-maximum (FWHM) of the PL emission, narrowing it from approximately 130 nm to 70 nm, and a dramatic increase in PLQY, from as low as 1% to up to 14% researchgate.netmdpi.com. Zinc carboxylates can also influence the synthesis process itself, acting as size-regulating agents that can lead to smaller QD diameters and a blue shift in the emission peak researchgate.netmdpi.com.
Table 7.2.4: Impact of Zinc Carboxylate Passivation on InP CQDs
| Property | Before Passivation | After Zn Carboxylate Passivation | Improvement Factor | Reference |
| FWHM (nm) | ~130 | ~70 | ~1.86x reduction | researchgate.netmdpi.com |
| PLQY (%) | ~1 | ~14 | ~14x increase | researchgate.netmdpi.com |
| PL Peak (nm) | 670 | 510 | Red-shifted | researchgate.netmdpi.com |
Atomic Layer Deposition (ALD) of Passivation Layers on this compound
Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that offers excellent conformality and control over layer thickness, making it ideal for passivating InP nanostructures and surfaces acs.orgnih.govacs.orgnih.govresearchgate.netaip.org. ALD allows for the deposition of ultrathin, uniform passivation layers that can effectively suppress surface degradation and improve electronic properties.
Alumina (Al2O3) is a widely studied ALD-deposited passivation layer for InP acs.orgnih.govacs.orgnih.govresearchgate.netaip.org. For InP nanowires, a POx/Al2O3 stack deposited via plasma-assisted ALD at low temperatures has shown remarkable results, yielding up to a ~20-fold enhancement in PL efficiency nih.gov. This approach is critical to avoid phosphorus desorption from the InP surface at higher temperatures nih.govacs.org. ALD-Al2O3 layers have also been shown to reduce midgap trap densities on InP surfaces, improving electrical characteristics by suppressing interfacial reactions and blocking the outdiffusion of In and P atoms acs.orgnih.govresearchgate.net. For example, an Al2O3 layer on InP reduced midgap traps to 2.6 × 1012 eV-1 cm-2, compared to 5.4 × 1012 eV-1 cm-2 for a HfO2/InP system acs.orgnih.gov. These ALD-based passivation schemes offer excellent long-term stability and improve thermal stability, expanding the processing window for InP-based devices nih.govacs.org.
Table 7.2.5: Benefits of ALD Passivation on InP
| Passivation Material | Deposition Technique | Substrate | Key Benefit | Performance Metric Improvement | Reference |
| Al2O3 | ALD | InP NWs | Enhanced PL efficiency, improved thermal stability, long-term stability | ~20x PL enhancement | nih.gov |
| Al2O3 | ALD | InP NWs | Reduced midgap traps | ~2.6x 1012 eV-1 cm-2 | acs.orgnih.gov |
| POx/Al2O3 | Plasma-ALD | InP NWs | Significant PL enhancement, improved thermal stability | ~20x PL enhancement | nih.govacs.org |
Impact of Defect Passivation on this compound Optoelectronic Performance
The surfaces and interfaces of InP are prone to a high density of states within the band gap. These surface states can lead to Fermi level pinning and high non-radiative surface recombination velocities, significantly reducing photoluminescence (PL) intensity and carrier lifetimes dbc.wroc.plroyalsocietypublishing.org. This degradation is exacerbated by the tendency of InP to form native oxides in ambient conditions, introducing additional mid-gap states schvartzmanlab.com.
Effective surface passivation aims to reduce or eliminate these detrimental surface states, thereby enhancing optoelectronic performance. Various techniques have been employed, including chemical treatments, dielectric layer deposition, and the formation of passivation shells.
Chemical Treatments: Treatments using solutions like hydrofluoric acid (HF) or sulfide solutions (e.g., Na₂S, (NH₄)₂S) have shown to improve surface properties by reducing interface state density and modifying surface chemical bonds spiedigitallibrary.orgresearchgate.net. Sulfide passivation, in particular, has been observed to significantly increase PL intensity researchgate.net.
Dielectric Passivation: Depositing thin dielectric layers, such as aluminum oxide (Al₂O₃) via atomic layer deposition (ALD), hafnium dioxide (HfO₂), silicon nitride (SiNₓ), or silicon dioxide (SiO₂), can effectively passivate InP surfaces researchgate.netacs.orgaip.orgnih.govresearchgate.netaip.org. For instance, an ultrathin InP passivation layer (2–3 nm) on InAsP nanowires reduced surface recombination velocity by at least 70% and increased carrier lifetime by a factor of ~3, extending the operating temperature from below 150 K to room temperature nih.gov. Stacking HfO₂/SiO₂ layers has demonstrated improved interface quality, leading to reduced leakage current and enhanced breakdown voltage in heterostructure bipolar transistors (HBTs) researchgate.netaip.org. A novel approach using a phosphorus-rich interfacial oxide (POₓ) capped with Al₂O₃ has shown to improve PL efficiency by approximately 20 times and achieve an internal quantum efficiency (IQE) of 27% for InP nanowires nih.gov.
Other Passivation Strategies: Organothiolated self-assembled monolayers can passivate InP surfaces, although they may require an additional protective layer against humidity and oxygen schvartzmanlab.com. In solar cell applications, lattice-matched InAlAs layers have been shown to significantly enhance p⁺n cell efficiency by improving surface recombination, boosting efficiency from 15.4% to 23% nasa.gov. Hexagonal boron nitride (hBN) has also emerged as a potential passivation candidate for InP solar cells, showing comparable interface defect densities to other passivation layers researchgate.net.
The successful passivation of InP surfaces leads to several key improvements in optoelectronic performance:
Enhanced Photoluminescence (PL) Intensity: Reducing non-radiative recombination pathways through surface passivation directly increases the efficiency of light emission spiedigitallibrary.orgresearchgate.netnih.gov.
Increased Carrier Lifetime and Mobility: Passivation minimizes surface trapping and recombination, extending the time carriers remain mobile and available for radiative recombination, thereby increasing carrier lifetime and mobility nih.govnih.gov.
Reduced Surface Recombination Velocity: Techniques like ultrathin InP shells or specific dielectric layers drastically lower the rate at which carriers recombine at the surface nih.govnasa.gov.
Improved Thermal Stability: Effective passivation can significantly enhance the thermal stability of InP surfaces, allowing devices to operate reliably at higher temperatures nih.govnih.gov.
Reduced Leakage Current and Improved Breakdown Voltage: In electronic devices like HBTs, improved interface quality from passivation layers leads to lower leakage currents and higher breakdown voltages researchgate.netaip.org.
Table 1: Impact of Passivation Techniques on InP Optoelectronic Performance
| Passivation Technique | Key Improvement | Quantitative Impact | Reference |
| Ultrathin InP Shell | Reduced SRV | SRV reduced by ≥70%; Carrier lifetime increased by ~3x (for InAsP NWs) | nih.gov |
| Ultrathin InP Shell | Thermal Stability | Extended operating temperature from <150 K to room temperature | nih.gov |
| POₓ/Al₂O₃ Stack | PL Efficiency | Increased by ~20x at low excitation; IQE of 27% at high excitation (for InP NWs) | nih.gov |
| InAlAs Layer | Solar Cell Eff. | Improved InP solar cell efficiency from 15.4% to 23% | nasa.gov |
| HfO₂/SiO₂ Stack | Leakage Current | Reduced leakage current and improved breakdown voltage | researchgate.netaip.org |
| Sulfide Treatment | PL Intensity | Significant increase in PL signal intensity | researchgate.net |
| HF/Sulfide Treatment | Interface States | Reduced interface state density; increased PL intensity | spiedigitallibrary.org |
| Organothiol Monolayers | Surface States | Passivation of surface states, reducing non-radiative recombination | schvartzmanlab.com |
Defect Control During this compound Crystal Growth
The quality of InP single crystals is fundamentally determined by the control of defects during the growth process. Common crystal growth techniques for InP include the Liquid Encapsulated Czochralski (LEC) method, Vertical Gradient Freeze (VGF), Vertical Bridgman (VB), and Metalorganic Chemical Vapor Deposition (MOCVD) jim.org.cnresearchgate.netsci-hub.seaip.orgsumitomoelectric.comdiscousa.comkoreascience.kr. Each method has inherent challenges in minimizing defects such as dislocations, twin boundaries, point defects, and microdefects.
Dislocations and Thermal Stress: Dislocations are primarily generated by crystallographic glide induced by excessive thermal stresses during crystal growth aip.orgresearchgate.netiaea.org. High dislocation densities degrade device performance, lifetime, and reliability aip.org. The LEC method often results in higher stress and dislocation densities compared to VGF jim.org.cn. Reducing temperature gradients, particularly near the solid-liquid interface, is crucial for minimizing dislocation generation. For instance, a temperature gradient of 55°C/cm enabled the growth of dislocation-free InP crystals up to a diameter of 15 mm researchgate.net. The semi-sealed Czochralski (SSC) method has demonstrated lower temperature gradients (17.4 K/cm) compared to traditional LEC (28.7 K/cm), leading to InP crystals with lower defect densities jim.org.cn.
Growth Method Optimization: The VGF method is recognized for producing crystals with low dislocation density and low stress sumitomoelectric.comacs.org. Combining VGF with VB (VGF-VB technique) has shown promise for producing large-diameter InP crystals with reduced dislocation densities (e.g., ≤ 300 cm⁻²) and improved uniformity acs.org. Magnetic fields applied during LEC growth can stabilize melt convection, reduce temperature fluctuations, and suppress defect formation, leading to lower etch-pit densities and fewer dislocation clusters researchgate.net.
Doping Strategies: Doping can influence dislocation generation and distribution. Sulfur (S) doping in InP has been shown to result in the lowest dislocation density and best uniformity compared to non-doped or Fe-doped InP wafers grown by HP-LEC scientific.net. Sulfur and germanium (Ge) doping can also effectively reduce dislocation generation aip.org.
Buffer Layers and Patterning for Heteroepitaxy: For InP grown on silicon (InP-on-Si), the large lattice mismatch (≈8%) is a primary source of defects like threading dislocations (TDs) aip.orgdiva-portal.orgmdpi.com. Techniques such as using GaAs intermediate buffer layers, strain-compensated superlattices (SLSs), and patterned substrates with selective area growth (SAG) are employed to manage strain and filter defects aip.orgmdpi.comaip.orgust.hkaip.org. For example, InGaAsP strain-compensated superlattices have been used to reduce the defect density in InP-on-Si grown by MOCVD mdpi.com. Nanopatterned Si substrates with position-controlled seed arrays can trap defects in buried Si concaves, leading to reduced defect densities in the overgrown InP ust.hk. Epitaxial Lateral Overgrowth (ELOG) has demonstrated the ability to reduce threading dislocation density by orders of magnitude compared to the seed layer diva-portal.org.
Process Parameter Control: Precise control over parameters like cooling rate, growth rate, supercooling, and precursor ratios is vital. Excessive cooling gradients can increase internal stresses and defects acs.org. In MOCVD growth, optimizing V/III ratios, growth temperatures, and template alignments can influence facet formation and defect densities in nanostructures aps.org.
Table 2: Defect Densities in InP Crystals Based on Growth Method and Doping
| Growth Method / Doping | Typical Defect Density (Dislocations/cm²) | Notes | Reference |
| LEC | Variable, often higher | Tends to have higher stress and dislocation density compared to VGF jim.org.cn. | jim.org.cn |
| VGF | Low | Offers low dislocation density and low stress sumitomoelectric.comacs.org. | sumitomoelectric.comacs.org |
| SSC | Low | Semi-sealed Czochralski method achieved 6-inch InP with low defect density jim.org.cn. | jim.org.cn |
| VGF-VB | ≤ 300 | Combined technique achieved ≤ 300 cm⁻² EPD at tail end and improved uniformity to ±6% for 4-inch wafers acs.org. | acs.org |
| S-doped InP (HP-LEC) | Lowest | Showed lowest dislocation density and best uniformity compared to non-doped and Fe-doped InP scientific.net. | scientific.net |
| Undoped InP (HP-LEC) | Highest | Exhibited maximum dislocation density and worst uniformity among S-doped, Fe-doped, and non-doped InP scientific.net. | scientific.net |
| InP on Si (with buffers) | 10⁵ - 10⁹ | Lattice mismatch leads to high defect densities. Techniques like GaAs buffers, SLSs, and patterning reduce TDs, with some methods achieving 5 × 10⁸/cm² aip.orgmdpi.com. | aip.orgmdpi.com |
| Magnetic Field Assisted LEC | < 6000 | Magnetic fields reduced etch-pit density to 6000/cm² and enabled growth of dislocation-free S-doped crystals researchgate.net. | researchgate.net |
Compound Names
this compound (InP)
Gallium arsenide (GaAs)
Gallium phosphide (GaP)
Indium gallium arsenide (InGaAs)
Indium gallium arsenide phosphide (InGaAsP)
Indium aluminum arsenide (InAlAs)
Gallium indium arsenide phosphide (GaInAsP)
Hafnium dioxide (HfO₂)
Silicon dioxide (SiO₂)
Aluminum oxide (Al₂O₃)
Silicon nitride (SiNₓ)
Gallium antimonide (GaSb)
Indium gallium phosphide (InGaP)
Boron oxide (B₂O₃)
Phosphorus pentachloride (PCl₅)
Trimethyl indium (TMI)
Phosphine (B1218219) (PH₃)
Arsine (AsH₃)
Hydrogen peroxide (H₂O₂)
Hexagonal boron nitride (hBN)
Titanium dioxide (TiO₂)
Indium Phosphide Heterostructures and Quantum Confined Structures
Quantum Wells Based on Indium Phosphide (B1233454)
Indium phosphide is a cornerstone material for fabricating quantum well (QW) structures, particularly for applications in fiber-optic communications. researchgate.net A quantum well is a thin layer of a semiconductor material (the "well") sandwiched between two layers of a different semiconductor with a wider bandgap (the "barriers"). This structure confines charge carriers (electrons and holes) in one dimension, leading to quantized energy levels.
The fabrication of InP-based quantum wells typically employs epitaxial growth techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE). vinci-technologies.comcsfusion.org These methods allow for atomic-level precision in controlling layer thickness and composition, which is essential for defining the quantum confinement and the resulting device performance. vinci-technologies.com
A prevalent example is the Indium Gallium Arsenide Phosphide (InGaAsP)/InP system. In these structures, InGaAsP layers with varying compositions are grown on an InP substrate to form the quantum wells and barriers. ganwafer.com This material system is highly versatile, enabling the fabrication of lasers and photodetectors operating in the key telecommunication windows. researchgate.netganwafer.com By adjusting the strain and the number of quantum wells in the active region, properties such as threshold current, modulation speed, and temperature sensitivity can be optimized. surrey.ac.uk For instance, InP-based type-II quantum well lasers have extended the emission wavelength beyond 2.3 µm, with demonstrations of electrically pumped lasing up to 2.6 µm. researchgate.net
| InP-Based Quantum Well Laser Type | Active Region | Emission Wavelength | Key Findings |
| Type-I | In₀.₆Ga₀.₄P QW on Si (001) | ~675 nm | Achieved a low continuous-wave threshold current density (Jth) of 170 A/cm² on a native GaAs substrate. optica.org |
| Type-I | InAs QW on metamorphic In₀.₈Al₀.₂As/InP | 3.06 µm (pulsed), 2.93 µm (CW) | Demonstrated lasing up to 3 µm at room temperature, a significant achievement for InP-based systems. aip.org |
| Type-I | InAs/In₀.₆Ga₀.₄As QW on metamorphic InAlAs/InP | 2.7 µm (CW at 77 K) | Longest wavelength achieved from interband lasing of InP-based antimony-free structures. aip.org |
| Type-II | InGaAs/GaAsSb "W-shaped" QWs on InP | 2.3 µm - 3.9 µm | Enables light sources for the 2-4 µm wavelength range, with demonstrated lasers operating up to 2.6 µm. researchgate.net |
Quantum Dots Based on this compound
This compound quantum dots (QDs) have emerged as a leading alternative to cadmium-based QDs, offering low toxicity while achieving impressive optical properties. sciopen.comnanografi.com These semiconductor nanocrystals exhibit quantum confinement in all three dimensions, resulting in discrete, size-dependent energy levels. This property allows for the precise tuning of their emission color across the visible and near-infrared spectrum by simply changing the QD size. sciopen.comresearchgate.net Colloidal synthesis methods are commonly used to produce InP QDs with high quantum yields and narrow emission linewidths. nanografi.comresearchgate.net
The optical and electronic properties of InP QDs can be significantly enhanced through compositional engineering. A key strategy involves the introduction of other elements into the InP core, a process often referred to as alloying or doping. One of the most successful examples is the creation of indium zinc phosphide (InZnP) cores. nih.govfrontiersin.org
The addition of a zinc precursor during the synthesis of InP cores has been shown to improve both the size distribution and the emission efficiency of the resulting QDs. frontiersin.org The presence of zinc helps to control the nucleation and growth kinetics, leading to more uniform nanocrystals with narrower emission linewidths. nih.gov This approach has been instrumental in pushing the performance of InP-based QDs closer to that of their cadmium-based counterparts. frontiersin.org
Further refinement of InP QD properties is achieved through deliberate doping and the creation of core-shell heterostructures.
Doping: Doping involves introducing impurity atoms into the semiconductor crystal to alter its electrical properties. csfusion.org In the context of InP QDs, zinc is a common p-type dopant. The introduction of zinc can enhance charge carrier density and improve charge injection and transport, which is beneficial for devices like light-emitting diodes (LEDs). csfusion.org Other metals, such as copper (Cu) and silver (Ag), have also been explored as dopants to introduce new electronic states and modify the photoluminescence properties. acs.orgrsc.org For instance, Ag-doping can create an additional infrared luminescence band around 900 nm, separate from the QD's primary excitonic emission. rsc.org
Core-Shell Structures: To achieve high photoluminescence quantum yields and enhance stability, InP cores are typically coated with a shell of a wider bandgap semiconductor material. nih.govfrontiersin.org This core-shell structure passivates surface defects on the InP core, which would otherwise act as non-radiative recombination centers and quench the emission. edinst.com
Common shell materials include zinc sulfide (B99878) (ZnS) and zinc selenide (B1212193) (ZnSe). edinst.comaip.org The choice of shell material is critical as it influences not only the quantum yield but also the final emission color and stability. To further improve performance, multi-shell structures, such as core/shell/shell (CSS) designs like InP/ZnSe/ZnS or InZnP/ZnSe/ZnS, have been developed. nih.govnih.govnih.gov These sophisticated heterostructures can offer superior confinement, reduce lattice mismatch strain between layers, and boost photostability. nih.govfrontiersin.orgnih.gov
| Structure Type | Example Materials | Primary Purpose | Key Finding |
| Alloyed Core | InZnP | Improved size distribution and efficiency | The addition of zinc carboxylate during core synthesis improves emission linewidth and efficiency. frontiersin.org |
| Doped Core | Cu:InP, Ag:InP | Introduce new electronic states, alter conductivity | Ag-doping can create a distinct dopant-related luminescence band in the near-infrared. rsc.org |
| Core/Shell | InP/ZnS, InP/ZnSe | Surface passivation, increased quantum yield | A ZnS shell passivates surface traps on the InP core, greatly increasing the photoluminescence quantum yield. edinst.com |
| Core/Shell/Shell | InP/ZnSe/ZnS | Enhanced stability and brightness | An intermediate ZnSe shell can enhance absorption and produce QDs that are ~10-fold brighter than InP/ZnS counterparts. nih.gov |
This compound Nanowire Heterostructures
This compound nanowires are one-dimensional structures that have garnered significant interest for applications in nano-optoelectronics, including solar cells, lasers, and single-photon sources. researchgate.netgoogle.com Their high surface-to-volume ratio and the ability to grow them in controlled arrays make them ideal building blocks for integrated nanoscale devices. InP nanowires are notable for their very low surface recombination velocity compared to other III-V materials. researchgate.net
The growth of InP nanowires is often accomplished via MOCVD or MBE, frequently using a vapor-liquid-solid (VLS) mechanism with a metal catalyst particle (e.g., gold). researchgate.netroyalsocietypublishing.org This allows for control over the nanowire's diameter, length, and crystal structure (typically wurtzite or zinc-blende). royalsocietypublishing.orgnih.gov
By modulating the precursor materials during growth, it is possible to create complex heterostructures within a single nanowire. These can be categorized as:
Axial Heterostructures: Different material segments are grown along the length of the nanowire. For example, InAsP quantum dot-like insertions can be embedded within an InP nanowire, creating emitters for telecommunication wavelengths. acs.org
Radial (Core/Shell) Heterostructures: One material (the shell) is grown around the circumference of another (the core). An example is an InAs core with an InP shell (InAs/InP), which can produce quantum-confined structures with high electron mobility. acs.org Shells are also crucial for passivating the nanowire surface, which is critical for preserving optical emission, especially for small-diameter nanowires. acs.org
These nanowire heterostructures combine the benefits of one-dimensional geometry with the power of bandgap engineering, opening pathways for novel electronic and photonic devices. aps.org
Band Alignment Engineering in this compound-Based Core/Shell Quantum Dots
The functionality of core/shell quantum dots is profoundly influenced by the relative alignment of the energy bands (conduction and valence bands) at the core/shell interface. By carefully selecting the core and shell materials, different types of band alignment can be achieved, which dictates the spatial location of the charge carriers (electron and hole) after photoexcitation.
The main types of band alignment are:
Type-I: Both the electron and the hole are confined within the core material, which has a lower bandgap than the shell. This leads to a high degree of wavefunction overlap, resulting in high photoluminescence quantum yields and short radiative lifetimes. frontiersin.orgresearchgate.net InP/ZnS and InP/ZnSe are typical examples of type-I systems. aip.orgfrontiersin.org
Type-II: The electron and hole are spatially separated, with one carrier confined to the core and the other to the shell. frontiersin.orgresearchgate.net This staggered alignment results in a lower effective bandgap than either of the constituent materials, leading to red-shifted emission. The reduced wavefunction overlap results in significantly longer radiative lifetimes. frontiersin.orgacs.org InP/CdS and InP/CdSe heterostructures exhibit type-II alignment. frontiersin.org
Quasi-Type-II: This is an intermediate state where one charge carrier is strongly confined in the core while the other is delocalized over both the core and the shell. This can be achieved by tuning the shell composition, for example, in InP/Zn₁₋ₓCdₓSe QDs. acs.orgacs.org
Reverse Type-II: In this configuration, both the conduction and valence band edges of the shell are higher (more negative potential) than those of the core. This alignment promotes the spatial separation of carriers, with holes tending to move to the shell, which can be advantageous for applications like photocatalysis. nih.gov This has been demonstrated in InP/Zn₀.₂₅Cd₀.₇₅S core/shell QDs. nih.gov
Engineering the band alignment by changing the shell material and thickness is a powerful tool for tuning the optical properties of InP QDs. frontiersin.orgacs.org For instance, switching from a ZnS shell (Type-I) to a CdS shell (Type-II) can shift the emission from the visible to the near-infrared and increase the radiative lifetime by over an order of magnitude. frontiersin.org
| Core/Shell System | Band Alignment Type | Carrier Location (Electron/Hole) | Key Optical Property |
| InP/ZnS | Type-I | Core/Core | High quantum yield, emission tuned by core size. frontiersin.org |
| InP/ZnSe | Type-I | Core/Core | Good lattice match, confines exciton (B1674681) to the core. aip.org |
| InP/CdS | Type-II | Core/Shell or Shell/Core | Spatially separated carriers, long radiative lifetimes, emission tuned by shell thickness. frontiersin.org |
| InP/CdSe | Type-II | Core/Shell or Shell/Core | Strong red-shift into the NIR, lifetimes can approach 700 ns. frontiersin.org |
| InP/ZnO | Type-II | Hole in Core / Electron in Shell | Transition from Type-I to Type-II upon ZnO shell growth, causing a red-shift in emission. acs.org |
| InP/Zn₁₋ₓCdₓSe | Tunable Type-I to Quasi-Type-II | Varies with 'x' | Increasing Cd content shifts alignment from Type-I to quasi-Type-II, delocalizing carriers. acs.orgacs.org |
| InP/Zn₀.₂₅Cd₀.₇₅S | Reverse Type-II | Electron in Core / Hole in Shell | Designed for efficient charge separation to enhance photocatalytic activity. nih.gov |
Advanced Optoelectronic Device Applications of Indium Phosphide
Indium Phosphide-Based Lasers
InP-based lasers are foundational to modern optical communication systems, enabling high-speed data transmission through various advanced designs.
Direct Modulation Lasers for High Bit-Rate Communications
Directly Modulated Lasers (DMLs) are a cornerstone technology in optical communications due to their simplicity and cost-effectiveness, modulating their optical output by directly varying the current supplied to the laser diode neoncq.com. InP DMLs are essential for high-speed data transmission in metropolitan networks and data centers neoncq.com. Key performance metrics for these lasers include modulation bandwidth, optical output power, and linewidth neoncq.com. The modulation bandwidth, crucial for supporting higher data rates, is influenced by carrier dynamics – the speed at which charge carriers are injected and recombined within the laser's active region neoncq.com. InP lasers, particularly those utilizing InGaAsP/InP or InGaAlAs/InP quantum wells, have demonstrated significant modulation bandwidths, with some achieving over 100 GHz photonics-benelux.org and others reaching 21 GHz for specific designs cnr.it. Research has also focused on achieving high bit rates, with 25 Gbit/s demonstrated on InP membrane on Si platforms photonics-benelux.org, and 26.5625 Gbps NRZ transmission shown with integrated SOAs mdpi.com.
Complex-Coupled Lasers for Reduced Back-Reflection Sensitivity
Complex-coupled (CC) Distributed Feedback (DFB) lasers offer superior performance over conventional index-coupled DFB lasers. A significant advantage of CC-DFB lasers is their reduced sensitivity to optical feedback reflections nih.govtheiet.org. This characteristic is vital for monolithic integration, as it mitigates the need for costly optical isolators that cannot be fabricated on semiconductor substrates theiet.org. By incorporating a gain-coupling mechanism alongside index coupling, CC-DFB lasers can achieve higher single-mode yield, a reduced linewidth enhancement factor, and improved modulation properties nih.govtheiet.org. These lasers are crucial for maintaining stable operation and spectral purity in demanding communication environments.
Monolithic Mode-Locked Semiconductor Lasers for Ps-Pulse Sources
Monolithic mode-locked semiconductor lasers (MLLs) are critical for generating ultrashort optical pulses, with applications in optical time-division multiplexing (OTDM) systems, optical signal processing, and high-speed measurement equipment ursi.org. These lasers offer compactness, robustness, and cost-effectiveness ursi.org. Research has focused on achieving specific performance targets for OTDM systems, such as pulse widths below 2 ps, timing jitter lower than 300 fs, and amplitude noise below 3% for bit rates up to 160 Gbit/s ursi.org. InP-based MLLs have demonstrated impressive capabilities, including low timing jitter as low as 85 fs, minimum pulse widths of 1.5 ps, and amplitude noise of 1.2% at repetition frequencies around 40 GHz ursi.org. Further advancements have led to sub-picosecond pulses, with devices achieving 900 fs pulses at a 42 GHz repetition rate, and potential for 600 fs in optimized designs researchgate.net. Some InP MLLs have also achieved record low pulse-to-pulse RMS timing jitter of 3.65 ps in the passive mode-locking regime, with integrated timing jitter down to 550 fs ucl.ac.uk.
Quantum-Well Lasers for Optoelectronic Applications
Quantum well (QW) lasers, particularly those based on InP, leverage the quantum confinement effect to enhance laser performance gophotonics.comfiberoptics4sale.comstanford.edusurrey.ac.ukaip.orgchalcogen.ro. This confinement leads to a more efficient recombination of carriers and less energy loss, resulting in higher output power and lower power consumption gophotonics.com. QW lasers exhibit advantages such as low threshold current density, excellent temperature stability, high modulation rates, and wavelength tunability gophotonics.comfiberoptics4sale.com. The use of InGaAs/InP quantum wells is particularly relevant for 1.5 µm wavelengths, which are standard for optical fibers stanford.edu. Multiple quantum well (MQW) structures offer further improvements over single quantum wells, allowing for wavelength tuning by altering the quantum well thickness and providing higher efficiency gophotonics.comchalcogen.ro. InP-based MQW lasers have been studied extensively for their temperature sensitivity, modulation properties, and external cavity operation surrey.ac.uk. Research into quantum dots (QDs) within InP structures also shows promise, offering potential advantages like reduced sensitivity to temperature and improved high-speed modulation characteristics due to their delta-function-like density of states researchgate.net.
This compound-Based Modulators
Indium phosphide (B1233454) is also a key material for high-performance optical modulators, enabling efficient conversion of electrical signals into optical signals for advanced communication formats.
Mach-Zehnder Interferometer Modulators for High Bit-Rate Applications
Mach-Zehnder Interferometer (MZI) modulators are critical components for enabling higher modulation speeds, larger extinction ratios, and controlled frequency chirp in optical communication systems inoe.ro. InP-based MZMs are highly sought after for their potential for compact footprints, low driving voltages, and monolithic integration with active devices like laser diodes researchgate.net. These modulators convert phase modulation into intensity modulation by splitting an optical signal into two waveguides, introducing a phase difference via an electro-optic effect, and then recombining them inoe.ro.
InP MZMs have demonstrated impressive performance for high bit-rate applications. Devices have achieved 3 dB electro-optic (EO) bandwidths of up to 90 GHz researchgate.netjakajima.eu, with some reaching 31 GHz researching.cn and others 30 GHz optica.org. For high-speed data transmission, InP MZMs have enabled operation at 112 Gbps jakajima.eu, 80 Gbps DQPSK modulation researchgate.net, and 2x50 Gbit/s using QPSK modulation researchgate.net. Some platforms are designed for applications spanning 10-, 40-, 100-, and 200-Gb/s transmission sci-hub.se. Driving voltages are typically low, with values like 3 Vpp researchgate.net and 3.2 V optica.org reported. Extinction ratios of around 9 dB optica.org to 20 dB researching.cn and even 25-35 dB have been achieved optica.org, indicating high signal contrast. The development of InP-based MZI modulators continues to push the boundaries of speed and efficiency in optical communication networks.
This compound-Based Photodetectors and Photoreceivers
This compound's favorable band structure and carrier transport characteristics make it an ideal material for high-performance photodetectors and photoreceivers, particularly for high-speed optical communication systems and sensitive photon detection.
Waveguide-Integrated Photodiodes for Ultra-High Speed Detection
Waveguide-integrated photodiodes (PDs) leverage InP's properties to achieve exceptionally high bandwidths, crucial for data rates exceeding 100 Gbps. By integrating the photodetector directly with optical waveguides, light coupling efficiency is enhanced, and device footprint is reduced. Uni-traveling-carrier photodiodes (UTC-PDs) and modified UTC-PDs (MUTC-PDs) are prominent InP-based structures designed for ultra-high-speed detection. These devices benefit from the separation of absorption and carrier transit regions, allowing electrons, which have higher mobility, to dominate the photocurrent, thereby reducing transit time and space-charge effects.
Research has demonstrated InP-based waveguide-integrated PDs achieving bandwidths well over 100 GHz. For instance, InP-based MUTC-PDs integrated on silicon platforms have reported 3-dB bandwidths exceeding 67 GHz, with some reaching up to 206 GHz, coupled with responsivities around 0.7-0.8 A/W at 1.55 µm wavelength optica.orgoptica.orgoptica.orgarxiv.org. Devices fabricated on InP/Si-on-insulator (SOI) platforms have shown bandwidths beyond 40 GHz, with responsivities of 0.3 A/W at 1550 nm and 0.8 A/W at 1310 nm, and dark currents as low as 0.55 nA optica.orgresearchgate.net. These advancements are critical for next-generation optical communication systems and high-speed data processing optica.orgarxiv.orgoptica.orgucsb.edu.
Table 9.3.1: Performance Metrics of InP Waveguide-Integrated Photodiodes
| Device Type | Bandwidth (3-dB) | Responsivity (A/W) | Dark Current (nA) | Wavelength (nm) | Reference |
| InP/SOI PD | >40 GHz | 0.3 (1550nm) | 0.55 | 1240-1650 | optica.orgresearchgate.net |
| 0.8 (1310nm) | |||||
| InGaAs/InP UTC-PD | 11 GHz | 1.071 | 7.874 | 1550 | iphy.ac.cn |
| InP MUTC-PD | 85 GHz | 0.26 | 5 | - | optica.org |
| InP-membrane/Si UTC-PD | >67 GHz | 0.7 | 153 | 1550 | optica.org |
| InP MUTC-PD | >200 GHz | 0.8 | - | - | arxiv.org |
| InP UTC-PD | >100 GHz | - | - | - | optica.org |
Single-Photon Sources and Detectors Utilizing this compound Nanostructures
This compound nanostructures, such as quantum dots (QDs) and nanowires (NWs), are pivotal for single-photon detection and emission applications, essential for quantum communication and advanced sensing. InP-based single-photon avalanche diodes (SPADs) and negative-feedback avalanche diodes (NFADs) are engineered to achieve high photon detection efficiency (PDE), low dark count rate (DCR), and precise timing resolution.
Research has yielded InGaAs/InP SPADs and NFADs with PDEs reaching up to 40% at 1550 nm arxiv.org. Timing jitter, a critical parameter for temporal resolution, has been reduced to as low as 49 ps (FWHM) in compact InGaAs/InP SPDs arxiv.org, and 52 ps in NFADs operated at cryogenic temperatures optica.org. Dark count rates in the range of few kilocounts per second (kcps) have been achieved arxiv.org, with some devices reaching as low as 6 cps at cryogenic temperatures optica.org. InP nanowire photodetectors have also demonstrated single-photon level detection capabilities with high bandwidths exceeding 600 MHz and timing jitter around 538 ps arxiv.org. Furthermore, InP-based quantum dots embedded in InP matrices are being developed as single-photon sources, achieving photon extraction efficiencies of approximately 13.3% researchgate.netresearchgate.netarxiv.org.
Table 9.3.2: Performance Characteristics of InP-Based Single-Photon Detectors
| Device Type/Structure | Detection Efficiency (PDE) | Dark Count Rate (DCR) | Timing Jitter (ps, FWHM) | Operation Temp. | Reference |
| InGaAs/InP SPAD | ~20% (typical) | ~500 cps | - | Room Temp. | aip.org |
| InGaAs/InP NFAD | 12-30% | 6 cps | 52 | -100°C to -110°C | optica.org |
| InGaAs/InP SPAD | 28% | Few kcps | 87 | 225 K | polimi.it |
| InGaAs/InP SPD (compact) | 40% | 2.3 kcps | 49 | 213 K | arxiv.org |
| InP Nanowire PD | - | - | 538 | Room Temp. | arxiv.org |
| InAsP QDs in InP NW | - (Extraction Efficiency) | - | 350 (radiative lifetime) | - | acs.org |
This compound-Based Light-Emitting Diodes (LEDs)
This compound quantum dots (InP QDs) are emerging as a leading heavy-metal-free alternative to cadmium-based QDs for high-performance light-emitting diodes (LEDs), particularly in display and lighting technologies. Their tunable emission, high color purity, and reduced toxicity make them attractive for next-generation devices.
This compound Quantum Dot Light-Emitting Diodes (QLEDs)
InP-based QLEDs have seen significant advancements, with researchers achieving high external quantum efficiencies (EQEs) and improved operational stability. Recent studies report InP QLEDs with EQEs reaching up to 26.6%, accompanied by high luminance levels of 1.4 × 10⁵ cd m⁻² and considerable stability, with extrapolated T₅₀ lifetimes of over 4000 hours at 1000 cd m⁻² nih.gov. Red InP QLEDs have demonstrated performance comparable to cadmium-based counterparts, achieving EQEs of 21.4% and lifetimes of up to 1 million hours at 100 cd m⁻² mdpi.comthe-innovation.org. Green InP QLEDs have also shown substantial progress, with EQEs reaching 21.43% and lifetimes exceeding 290,000 hours at 100 cd m⁻² researchgate.net. Blue InP QLEDs, while still lagging behind red and green, are also under active development, with EQEs improving mdpi.comnih.gov.
Table 9.4.1: Performance Metrics of this compound Quantum Dot Light-Emitting Diodes (QLEDs)
| QD Emitter Color | External Quantum Efficiency (EQE) | Luminance (cd m⁻²) | Operational Lifetime (T₅₀) | Reference |
| Red | 21.4% | 100,000 | 1,000,000 h (at 100 cd m⁻²) | mdpi.comthe-innovation.org |
| Green | 16.3% | - | <10 h (at 1000 cd m⁻²) | mdpi.com |
| Green | 21.43% | 255,985 | >290,000 h (at 100 cd m⁻²) | researchgate.net |
| Green | 26.68% | - | 1240 h (at 1000 cd m⁻²) | the-innovation.org |
| Blue | 2.8% | - | - | mdpi.com |
| General | 26.6% | 1.4 × 10⁵ | 4026 h (at 1000 cd m⁻²) | nih.gov |
Core/Shell this compound Quantum Dots for Display Technologies
These advancements are crucial for InP QDs to meet the stringent requirements of consumer electronics, particularly in displays where long-term stability and environmental compliance (RoHS) are paramount mdpi.comwikipedia.org. While InP QDs offer a promising cadmium-free alternative, challenges related to achieving sufficient operational lifetime, especially for green and blue emitters, are still being addressed through ongoing research into optimized synthesis methods and device architectures the-innovation.orgwikipedia.org.
Table 9.4.2: Properties of Core/Shell InP Quantum Dots for Display Applications
| Core Material | Shell Material(s) | Key Benefits Achieved | Application Relevance | Reference |
| InP | ZnS | Improved PLQY, Stability | Enhanced QD performance | nih.govresearchgate.net |
| InP | ZnSe/ZnS | Enhanced oxidation resistance, spectral stability, filtering performance | Tunable filtering spectra, improved stability | acs.org |
| InP | GaP/ZnS | Minimized lattice mismatch, reduced interfacial defects | Improved QD quality and stability | researchgate.net |
| InP | ZnSeS | - | High injection barrier can limit efficiency in QLEDs | the-innovation.org |
Photovoltaic Devices and Solar Cells Based on this compound
This compound (InP) has long been recognized for its potential in high-efficiency solar cells, particularly for space applications, due to its excellent radiation resistance and a bandgap (1.35 eV) near the optimum for solar energy conversion nasa.govscience.govosti.govacs.org. InP solar cells, including homojunction and heterojunction designs, have achieved significant power conversion efficiencies (PCEs).
Homojunction InP solar cells have demonstrated Air Mass 0 (AM0) efficiencies approaching 19%, with theoretical predictions suggesting potential for over 22% nasa.govscience.govosti.gov. Cells fabricated using indium tin oxide (ITO) on p-type InP have achieved AM0 efficiencies of up to 17% nasa.govosti.gov. Heterojunction designs, such as those employing a TiO₂ electron-selective contact, have yielded efficiencies of 19.2%, with a high open-circuit voltage (Voc) of 785 mV and short-circuit current density (Jsc) of 30.5 mA/cm² acs.orgnih.gov. The incorporation of window layers, like InAlAs, has also shown promise in boosting efficiencies, with calculated AM0 efficiencies reaching nearly 20% for p+n InP cells nasa.gov. The superior radiation tolerance of InP cells compared to silicon (Si) and gallium arsenide (GaAs) makes them particularly attractive for space-based power generation nasa.govscience.govosti.gov.
Table 9.5: Performance of this compound Solar Cells
| Cell Type/Structure | Efficiency (%) | Voc (mV) | Jsc (mA/cm²) | Radiation Resistance | Notes | Reference |
| Homojunction (n+p) | ~19 (AM0) | - | - | Superior | Approaching 19% AM0 efficiency | nasa.govscience.govosti.gov |
| ITO/InP (Schottky) | ~17 (AM0) | - | - | Superior | achieved 17% AM0 efficiency | nasa.govosti.gov |
| ITO/PTCDA/p-InP (Schottky) | 15.4 ± 0.4 | 750 | - | - | Improved Voc due to PTCDA layer | aip.orgresearchgate.net |
| TiO₂/InP Heterojunction | 19.2 | 785 | 30.5 | - | Enhanced by H₂ plasma treatment | acs.orgnih.gov |
| InAlAs/p+n InP (Calculated) | 19.98 | - | - | - | With 10 nm InAlAs window layer | nasa.gov |
| Homojunction (n+p, total area) | 17.9 (AM0) | - | - | Superior | science.gov | |
| Homojunction (p+n, total area) | 15.9 (AM0) | - | - | Superior | science.gov |
Compound Names Table:
this compound (InP)
Indium (In)
Phosphorus (P)
Gallium arsenide (GaAs)
Silicon (Si)
Indium tin oxide (ITO)
Indium aluminum arsenide (InAlAs)
Cadmium selenide (B1212193) (CdSe)
Cadmium sulfide (B99878) (CdS)
Zinc sulfide (ZnS)
Zinc selenide (ZnSe)
Titanium dioxide (TiO₂)
Perovskites
Gallium phosphide (GaP)
Indium arsenide (InAs)
Indium arsenide phosphide (InAsP)
Zinc selenide sulfide (ZnSeS)
Zinc magnesium oxide (ZnMgO)
Perylene-tetracarboxylic-dianhydride (PTCDA)
High Frequency and High Power Electronic Devices Utilizing Indium Phosphide
Indium Phosphide (B1233454) Heterojunction Bipolar Transistors (HBTs)
Indium Phosphide Heterojunction Bipolar Transistors (HBTs) are a class of bipolar junction transistors that use differing semiconductor materials for the emitter and base regions, creating a heterojunction. cadence.com This design is particularly advantageous in InP-based systems. By using a wide-bandgap InP emitter and a narrow-bandgap indium gallium arsenide (InGaAs) base, the injection of holes from the base into the emitter is blocked, which allows for higher base doping. microwavejournal.comcadence.com This reduces base resistance and enhances operating frequencies. microwavejournal.com
InP HBTs simultaneously offer high-frequency operation, high breakdown voltage, and good linearity. microwavejournal.com The technology has seen significant advancements, with aggressive scaling leading to transistors with maximum oscillation frequencies (fmax) exceeding 1 THz. ucsb.edu Double heterojunction bipolar transistors (DHBTs) that use a wide-bandgap InP collector achieve higher breakdown voltages than High Electron Mobility Transistors (HEMTs) at a given cutoff frequency, making them highly suitable for power amplifiers. uni-lj.siucsb.edu The superior transport properties of the InP material system enable HBTs to achieve higher gain and speed compared to silicon-based devices. umass.edu
Research has demonstrated InP HBTs with impressive performance metrics. For instance, a 130 nm InP HBT technology has achieved a cutoff frequency (fT) of over 500 GHz and an fmax greater than 1 THz, with a common-emitter breakdown voltage (BVCEO) of 3.5V. ucsb.edu Another study on 0.5-μm-emitter InP HBTs reported an fT of 321 GHz and an fmax of 301 GHz. ntt-review.jp These capabilities make InP HBTs essential for ultrahigh-speed integrated circuits in applications like next-generation optical fiber communications and test instruments. ntt-review.jpgcsincorp.com
| Technology/Emitter Width | Cutoff Frequency (fT) (GHz) | Max. Oscillation Frequency (fmax) (GHz) | Breakdown Voltage (BVCEO or BVCBo) (V) | Reference |
|---|---|---|---|---|
| DHBT5 (1.6 µm) | 110 | 150 | 11 (BVCEO) | gcsincorp.com |
| DHBT1 (1.0 µm) | 150 | 180 | 7 (BVCEO) | gcsincorp.com |
| DHBT with 150 nm collector | 300 | 280 | N/A | ucsb.edu |
| 0.5 µm emitter | 321 | 301 | N/A | ntt-review.jp |
| 256 nm DHBT | 378 | 808 | 4 (BVCBo) | uni-lj.siresearchgate.net |
| 130 nm HBT | > 500 | > 1000 | 3.5 (BVCEO) | ucsb.edu |
This compound High Electron Mobility Transistors (HEMTs)
This compound High Electron Mobility Transistors (InP HEMTs) are renowned for having the highest cutoff frequencies and lowest noise figures among all transistor technologies. chalmers.se These devices utilize a heterojunction between materials like indium aluminum arsenide (InAlAs) and indium gallium arsenide (InGaAs) to form a two-dimensional electron gas (2DEG) channel. encyclopedia.pub This structure provides exceptionally high electron mobility and concentration, leading to outstanding high-frequency performance. encyclopedia.pubfujitsu.com
InP HEMTs are the first transistors to simultaneously demonstrate a current gain cutoff frequency (fT) over 600 GHz and a maximum oscillation frequency (fmax) exceeding 1 THz. encyclopedia.pub Their performance makes them ideal for ultra-high-speed and low-noise applications. fujitsu.com For example, a 25 nm InP HEMT has been developed with a projected fmax of 1.5 THz and a measured fT of 610 GHz, enabling amplification at 1 THz. csmantech.org Another study reported fT and fmax values over 410 GHz and 710 GHz, respectively, for a HEMT with a 50 nm gate length. researchgate.net
The exceptional low-noise characteristics of InP HEMTs make them critical for applications such as satellite communications, radio astronomy, and advanced sensor systems. fujitsu.comresearchgate.netwikipedia.org They have demonstrated noise figures below 1 dB at 60 GHz and useful gain at frequencies above 100 GHz. duke.edu This level of performance is superior to conventional GaAs HEMTs and silicon-based devices. fujitsu.com
| Gate Length | Cutoff Frequency (fT) (GHz) | Max. Oscillation Frequency (fmax) (GHz) | Key Application | Reference |
|---|---|---|---|---|
| 140 nm | 135 | 265 | Broadband Amplifiers | chalmers.se |
| 100 nm | 262 | 288 | Heterogeneous Integration | iphy.ac.cn |
| 50 nm | >300 | N/A | Low-Noise MM-wave | duke.edu |
| 50 nm | >260 | >310 | MMIC Fabrication | chalmers.se |
| 50 nm | >410 | >710 | High-Frequency Devices | researchgate.net |
| 25 nm | 610 | 1500 (projected) | THz Amplifiers | csmantech.org |
Metal-Semiconductor Field-Effect Transistors (MESFETs) on this compound
A Metal-Semiconductor Field-Effect Transistor (MESFET) is a type of field-effect transistor that uses a Schottky (metal-semiconductor) junction to form the gate, instead of a p-n junction like a JFET or an insulating oxide layer like a MOSFET. wikipedia.org MESFETs are typically fabricated on compound semiconductor materials that lack high-quality surface passivation, such as gallium arsenide and this compound. wikipedia.orglearnelectronicswithme.com
In an InP MESFET, the depletion region of the metal-semiconductor junction controls the conductivity of the underlying channel. researchgate.net The fabrication process can involve techniques like ion implantation to create the thin, lightly doped channel layer. learnelectronicswithme.comcalstate.edu While the electron mobility in GaAs is higher, InP offers advantages in certain high-field situations due to a higher velocity overshoot. researchgate.net
Production MESFETs can operate up to frequencies of approximately 45 GHz and are commonly used in microwave frequency communications and radar systems. wikipedia.org However, for higher frequency and higher performance applications, they have largely been superseded by HEMT and HBT technologies, which offer superior gain, higher cutoff frequencies, and lower noise. wikipedia.org
Monolithic Microwave Integrated Circuits (MMICs) Based on this compound for THz Applications
A Monolithic Microwave Integrated Circuit (MMIC) is an integrated circuit that operates at microwave and higher frequencies. wikipedia.org InP is a preferred material for MMICs intended for terahertz (THz) applications (0.3 to 3 THz) due to the superior speed of its transistors. uni-lj.siwikipedia.org InP-based MMICs integrate active devices like HBTs and HEMTs with passive components such as transmission lines, capacitors, and resistors on a single chip. uni-lj.siatomfair.com
The high bandwidth of InP transistors has enabled the development of a suite of terahertz monolithic integrated circuits (TMICs). uni-lj.siresearchgate.net Researchers have successfully fabricated and demonstrated various TMIC components using InP DHBT technology, including low-noise amplifiers, power amplifiers, oscillators, frequency dividers, and mixers. uni-lj.siresearchgate.net For instance, a 256 nm InP DHBT process with an fmax of 808 GHz has been used to create sophisticated single-chip receivers and exciters for THz frequencies. uni-lj.siresearchgate.net
Similarly, InP HEMT technology has pushed the boundaries of MMIC performance. A 25 nm InP HEMT process has enabled the first demonstration of a TMIC amplifier providing gain at 1 THz. csmantech.org Amplifiers built with a 130 nm InP HBT technology have shown 22 dB of gain at 670 GHz. ucsb.edu These advancements are critical for emerging THz applications in high-data-rate communications, atmospheric sensing, and advanced imaging systems. csmantech.org
Role of this compound in 6G Communication Systems
This compound is widely regarded as a critical enabling technology for the next generation of wireless communications, known as 6G. microwavejournal.comrepec.orgmdpi.com The vision for 6G involves tapping into frequencies above 100 GHz, starting with the D-band (around 140 GHz), to achieve peak data rates greater than 100 Gbps. microwavejournal.comimec-int.com
At these sub-THz frequencies, generating sufficient signal power with high efficiency is a major challenge for traditional semiconductor technologies like CMOS and silicon-germanium (SiGe). imec-int.comimec-int.com InP technology, particularly InP HBTs, stands out as a leading solution. mdpi.com Modeling studies have shown that InP HBTs offer the best trade-off in terms of output power and energy efficiency at 140 GHz. imec-int.com InP can deliver an output power of over 20 dBm with efficiencies between 20 and 30 percent, significantly outperforming SiGe and CMOS. imec-int.com This superior performance allows for a lower power consumption and a smaller physical footprint for the communication hardware. imec-int.com
To make InP technology commercially viable for the mass market of 6G, research is focused on heterogeneous integration—combining InP devices with mature silicon CMOS technology. microwavejournal.comimec-int.com Approaches like growing InP on larger silicon wafers are being explored to reduce costs and scale up production. microwavejournal.comimec-int.com This integration will allow for highly functional, single-chip solutions that combine the high-frequency performance of InP front-end components with the complex logic and control capabilities of CMOS. imec-int.comama-science.org The development of InP semiconductor technology is therefore a key area of investigation to realize the amplification and reception functions required for future 6G systems. mdpi.comresearchgate.net
Emerging and Quantum Technologies with Indium Phosphide
Quantum Computing Applications of Indium Phosphide (B1233454)
Indium phosphide is emerging as a critical material in the field of quantum computing, particularly for photonic approaches. Its inherent properties make it an excellent candidate for the fabrication of components that generate, manipulate, and detect photons, which can serve as quantum bits or "qubits." The ability to monolithically integrate lasers, modulators, and detectors on a single InP chip is a significant advantage, reducing the size, cost, and complexity of quantum computing systems. waferworld.com
The exceptional electronic and photonic characteristics of InP are being leveraged to enhance the speed, stability, and scalability of quantum computers. waferworld.com Key advantages of using InP in photonic quantum computing include:
Integrated Photonics: InP allows for the creation of complex photonic integrated circuits (PICs) on a single chip, which are essential for controlling photonic qubits. waferworld.com
High-Speed Performance: The high electron mobility of InP enables faster signal processing and quantum gate operations. waferworld.com
Efficient Light Emission: As a direct bandgap semiconductor, InP is highly efficient at emitting light, making it ideal for on-chip quantum light sources like single-photon emitters. waferworld.com
Compatibility with Telecommunications Wavelengths: InP-based devices operate effectively in the near-infrared spectrum (around 1550 nm), which is compatible with existing fiber-optic communication networks. This facilitates the potential integration of quantum computers with current telecommunication infrastructure. waferworld.com
This compound quantum dots are also being explored as potential qubits due to their long coherence times, a critical factor for maintaining the quantum state. powdernano.com
Table 1: Key Properties of this compound for Quantum Computing Applications
| Property | Significance in Quantum Computing |
| Direct Bandgap | Efficient light emission and absorption for photonic qubits. waferworld.com |
| High Electron Mobility | Faster signal processing and quantum gate operations. waferworld.com |
| Monolithic Integration | Enables complex and compact quantum circuits on a single chip. waferworld.com |
| Telecom Wavelength Compatibility | Potential for integration with existing fiber-optic networks. waferworld.com |
This compound in Quantum Cryptography and Quantum-Safe Security
To counter the threat that quantum computers pose to current encryption methods, researchers are developing quantum-safe security solutions. idquantique.com One of the most promising approaches is Quantum Key Distribution (QKD), which allows for the secure sharing of encryption keys with security guaranteed by the principles of quantum mechanics. tue.nl
This compound-based photonic integrated circuits are instrumental in the development of practical and mass-producible components for QKD systems. tue.nl These integrated circuits can house the necessary components for a QKD transmitter, such as lasers and modulators, on a single chip. Research has demonstrated the design and fabrication of InP-based integrated transmitters for generating the modulated weak coherent states required for discrete-variable QKD. tue.nl The use of a generic InP platform allows for the robust and scalable production of these quantum communication components. tue.nl
The development of quantum-safe security relies on a combination of technologies, with QKD providing a cornerstone for a long-term strategy. idquantique.com By leveraging InP technology, it is possible to create the hardware necessary to build large-scale, quantum-safe networks. idquantique.com
This compound Photonic Integrated Circuits (PICs) for Neuromorphic Computing
Neuromorphic computing, a field inspired by the architecture of the human brain, aims to create processors that are significantly faster and more energy-efficient than current systems. arxiv.org Photonic integrated circuits (PICs) are a promising platform for neuromorphic computing due to their potential for high-speed, parallel, and low-latency data processing. cnr.it
This compound is a standard and crucial material for fabricating PICs used in neuromorphic applications. queensu.ca Researchers have successfully demonstrated artificial photonic neurons fabricated on an InP platform. These devices, which can include components like distributed feedback (DFB) lasers and high-speed photodetectors, exhibit properties that make them suitable for integration into larger neuromorphic systems. queensu.ca
The integration of III-V materials like InP is pivotal for creating the active components required in neuromorphic PICs. cnr.it By combining different materials in hybrid PICs, researchers can leverage the strengths of each. For instance, the integration of InP lasers with silicon or silicon nitride waveguides allows for the creation of complex circuits that can perform the necessary computations for neuromorphic processing. researchgate.net
Table 2: Components of InP-based Photonic Integrated Circuits for Neuromorphic Computing
| Component | Function in Neuromorphic Computing |
| Lasers (e.g., DFB) | Act as artificial neurons, emitting light pulses (spikes). queensu.ca |
| Modulators | Encode input data onto optical signals. wikipedia.org |
| Photodetectors | Receive optical signals and convert them to electrical signals for further processing. queensu.ca |
| Waveguides | Guide light between different components on the chip. waferworld.com |
This compound Colloidal Quantum Dots as Single-Photon Sources
This compound colloidal quantum dots (QDs) are semiconductor nanocrystals that are gaining significant attention as a less toxic alternative to cadmium-based quantum dots. scilit.com Their unique optical and electronic properties make them highly suitable for a variety of applications, including as single-photon sources, which are a fundamental component of many quantum technologies. nanografi.com
The key properties of InP QDs that make them excellent candidates for single-photon sources include:
Tunable Emission: The emission wavelength of InP QDs can be precisely controlled by changing their size, allowing for emissions across the visible and near-infrared spectrum. powdernano.comtudelft.nl
High Photoluminescence Quantum Yield (PLQY): InP QDs can be engineered to have a high efficiency in converting absorbed light into emitted light, a crucial characteristic for bright single-photon sources. powdernano.comnih.gov
Narrow Emission Linewidths: The emission from InP QDs can be very narrow, which is important for applications requiring spectrally pure single photons. tudelft.nl
Advances in the synthesis of InP QDs have allowed for the creation of core-shell structures, such as InP/ZnS, which passivates surface defects and significantly enhances the photoluminescence quantum yield. edinst.com Researchers are continuously developing new synthesis methods to produce InP QDs with improved optical properties, such as narrow emission in the near-infrared range, making them even more suitable for applications in quantum communications and bio-imaging. acs.org
This compound for Sensing Applications (e.g., Medical, Environmental Monitoring)
This compound and its quantum dots are being utilized in a variety of sensing applications due to their excellent optical and electronic properties. idstch.com These applications span the medical and environmental monitoring fields. photondelta.com
Medical Sensing: In the medical field, InP-based biosensors are being developed for the early diagnosis of diseases. For example, a highly sensitive and label-free resistive biosensor based on InP has been shown to detect specific DNA sequences and surface proteins of phytopathogens at very low concentrations. nih.gov InP quantum dots are also promising for bioimaging due to their low toxicity and bright photoluminescence. nanografi.com They can be functionalized to target specific cells or biomarkers, enabling precise medical diagnostics. nanografi.com The emission of some InP QDs in the near-infrared "biological window" allows for deep-tissue imaging. acs.org
Environmental Monitoring: InP-based sensors are also being developed for environmental monitoring, with applications in tracking metrics like CO2 levels, temperature, and air quality. vtec-ls.nl InP quantum dots are being explored as eco-friendly nanosystems for environmental detoxification. rsc.org Their photocatalytic properties can be harnessed to degrade pollutants such as dyes and pesticides under visible light. rsc.org Furthermore, InP-based surface plasmon resonance (SPR) sensors have been numerically analyzed for the detection of formalin in water, demonstrating the potential for high sensitivity. spiedigitallibrary.org Aminophosphine-based InP QDs have also been shown to act as fluorescent probes for detecting heavy metal ions like zinc and cadmium in water. acs.org
Table 3: this compound in Sensing Applications
| Application Area | Technology | Specific Use |
| Medical | InP-based biosensor | Early diagnosis of phytopathogens. nih.gov |
| Medical | InP quantum dots | Bioimaging and diagnostics. nanografi.com |
| Environmental | InP-based sensors | Monitoring CO2, temperature, and air quality. vtec-ls.nl |
| Environmental | InP quantum dots | Photocatalytic degradation of pollutants. rsc.org |
| Environmental | InP-based SPR sensor | Detection of formalin in water. spiedigitallibrary.org |
| Environmental | InP quantum dots | Fluorescent detection of heavy metal ions. acs.org |
Reliability and Degradation Mechanisms in Indium Phosphide Devices
Radiation-Induced Damage in Indium Phosphide (B1233454) Devices for Space Applications
The space environment presents a significant challenge for electronic components due to exposure to high-energy particles, including protons, electrons, neutrons, and heavy ions, originating from cosmic rays and solar flares. Indium phosphide demonstrates a notable resilience to such radiation compared to other common semiconductors like gallium arsenide (GaAs) and silicon (Si) nasa.gove3s-conferences.orgresearchgate.net. This inherent radiation resistance makes InP an attractive material for space-based systems.
In practical applications, InP solar cells have shown superior performance retention compared to GaAs and Si cells under electron and proton irradiation, suggesting that InP-based arrays can outperform their counterparts in radiation-intensive orbits nasa.gov. Similarly, InP-based High Electron Mobility Transistors (HEMTs) exhibit robust performance in irradiated environments. Studies have shown that even at electron fluences as high as 1 × 1016 cm-2, key parameters like the transit frequency (fT) and maximum oscillation frequency (fmax) experience only minor degradations of 7.1% and 8.2%, respectively mdpi.com. Furthermore, InGaAsP/InP ring resonators, relevant for optical communication and sensing in space, have demonstrated good radiation tolerance, with only a 13% change in the quality factor (Q) and a 4% change in extinction ratio (ER) after exposure to approximately 320 krad of Co60 gamma irradiation optica.orgoptica.org.
Table 1: Radiation Resistance of InP Devices in Space Applications
| Device Type | Radiation Type | Fluence/Dose | Parameter | Change (%) | Reference(s) |
| InP Solar Cells | 1 MeV electrons | Not specified | Radiation Resistance | Superior to GaAs/Si | nasa.gove3s-conferences.orgresearchgate.net |
| InP Solar Cells | 10 MeV protons | Not specified | Radiation Resistance | Superior to GaAs/Si | nasa.gove3s-conferences.orgresearchgate.net |
| InP-based HEMTs | 1 MeV electrons | 1 × 1016 cm-2 | fT | -7.1 | mdpi.com |
| InP-based HEMTs | 1 MeV electrons | 1 × 1016 cm-2 | fmax | -8.2 | mdpi.com |
| InGaAsP/InP Ring Resonators | Co60 gamma rays | 320 krad | Q-factor | -13 | optica.orgoptica.org |
| InGaAsP/InP Ring Resonators | Co60 gamma rays | 320 krad | Extinction Ratio | -4 | optica.orgoptica.org |
| InP Devices | Cosmic Particles | N/A | Point Defects (with electronic stopping) | Reduced by 32.2% (In-PKA) / 27.4% (P-PKA) | mdpi.comnih.gov |
Surface Oxidation and Defect States in this compound Devices
The surface of this compound is prone to oxidation, leading to the formation of native oxide layers and crystallites, primarily composed of indium oxides bibliotekanauki.plresearchgate.net. These surface states and oxides can significantly influence the electronic and optical properties of InP-based devices. A critical issue arising from surface defects is Fermi level pinning, where the surface electronic states trap charge carriers, fixing the Fermi level position relative to the band edges, which can hinder device performance, particularly in field-effect transistors researchgate.netnih.govresearchgate.netaip.org.
The nature of the oxide layer can depend on the doping of the InP substrate; continuous oxide films tend to form on p-type InP, while crystalline oxides are more prevalent on n-type InP bibliotekanauki.pl. Research indicates that partial oxidation of phosphorus atoms at the InP/oxide interface can create distinct gap states, contributing to Fermi level pinning researchgate.netresearchgate.net. However, InP native oxides can also form relatively high-quality interfaces with low defect densities compared to other III-V semiconductor/oxide interfaces researchgate.net.
Table 2: Surface Oxidation and Defect States in InP
| Surface Condition/Treatment | Type of InP | Observed Defect/Property | Impact on Device Performance | Reference(s) |
| Native Oxide Formation | n-InP | Crystalline oxide films | Affects recombination properties | bibliotekanauki.pl |
| Native Oxide Formation | p-InP | Continuous oxide films | Affects recombination properties | bibliotekanauki.pl |
| Surface Defects | p-InP(100) | Surface defect state pinning Fermi level | Affects electronic band structure, Fermi level pinning | nih.govresearchgate.net |
| NH3 gas exposure (250°C) | n-InP | N atoms incorporated into native oxide | Increased PL intensity | researchgate.net |
| O2 gas exposure (300°C) | p-InP | Not specified | Increased PL signal | researchgate.net |
| P-rich oxides at interface | InP/HfO2 | Interfacial gap states | Fermi level pinning, poor device performance | aip.org |
| Partial oxidation of P atoms | InP/oxide | Distinct gap states | Mechanism for Fermi level pinning | researchgate.netresearchgate.net |
| Low-temperature gas-based treatment (NH3 or O2) | InP | Reduction of harmful surface defects | Improves quality of native oxides, enhances PL | utupub.fi |
Photostability of this compound Quantum Dots and Core/Shell Structures
This compound (InP) quantum dots (QDs) have emerged as promising alternatives to heavy-metal-based QDs for applications in displays, lighting, and bioimaging due to their reduced toxicity. However, InP QDs typically exhibit inferior photostability, being highly sensitive to ambient conditions and prone to oxidation, which leads to degradation of their photoluminescence (PL) properties mdpi.com.
To enhance the photostability of InP QDs, core/shell nanostructures are widely employed. These structures involve coating the InP core with a wider bandgap inorganic shell, such as zinc sulfide (B99878) (ZnS) or zinc selenide (B1212193) (ZnSe), to passivate surface defects and prevent oxidation mdpi.comfrontiersin.orgnih.govresearchgate.netrsc.orgnih.gov. The effectiveness of these shells in protecting the InP core and maintaining optical properties is a subject of extensive research.
Strategies to further improve photostability include doping the shell material or employing specific surface ligands. For example, doping the ZnS shell with zirconium (Zr) has been shown to enhance photostability by forming zirconium oxides that act as a barrier against oxidation during light irradiation. Zr-doped InP/ZnSe/ZnS QDs retained 78% of their original photoluminescence quantum yields (PLQYs) after 14 hours of LED illumination, a significant improvement over conventional InP/ZnSe/ZnS QDs which retained only 29% mdpi.com. Similarly, aluminum (Al) doping in InP/ZnSeS/ZnS QDs has demonstrated enhanced thermal stability nih.gov.
The thickness of the shell also plays a crucial role. Thick shells, such as those exceeding 5 nm of ZnSe on InP cores, have been observed to provide better photostability and reduce blinking behavior nih.gov. Furthermore, encapsulating InP/ZnS QDs within a silica (B1680970) matrix has proven effective in preventing contact with atmospheric oxygen, thereby improving photostability. A silica-encapsulated InP/ZnS QD sample, after 7 days of aging, maintained 99% of its initial PL intensity upon continuous irradiation rsc.org. The choice of surface ligands is also critical; siloxane-based oligomer ligands have been shown to improve both PL intensity and stability under humid and thermal stress compared to standard oleylamine (B85491) ligands optica.org.
Table 3: Photostability of InP Quantum Dots and Core/Shell Structures
| QD Type | Shell/Modification | Stress Condition | PL Intensity Retention / Degradation | Reference(s) |
| InP/ZnSe/ZnS QDs | Zr doping in ZnS | LED light (450 nm, 3.0 W) for 14 h | 78% of original PLQY | mdpi.com |
| InP/ZnSe/ZnS QDs (conventional) | None | LED light (450 nm, 3.0 W) for 14 h | 29% of original PLQY | mdpi.com |
| InP/ZnSeS/ZnS QDs | Al doping | 180°C for 4 h | 81.6% of original QYs | nih.gov |
| InP-PDMS-DGE QDs | Siloxane oligomer ligands | 85°C, 85% RH for 24 h | 17% PL intensity decrease | optica.org |
| InP-OA QDs | Oleylamine ligands | 85°C, 85% RH for 24 h | 61% PL intensity decrease | optica.org |
| InP/ZnS QDs | Thick ZnS shell (> 5 nm) | Not specified (general comparison) | More resistant to photodegradation | researchgate.netnih.gov |
| InP/ZnS QDs | Silica encapsulation (TMOS, 7 days aging) | Continuous irradiation with blue LED | 99% of initial PL intensity maintained | rsc.org |
| InP core QDs | None | Not specified (general comparison) | Inferior photostability | mdpi.com |
| InP/ZnS QDs | Silica encapsulation (TMOS, 7 days aging) | Continuous irradiation with blue LED | 99% PL intensity maintained | rsc.org |
Compound Names Mentioned:
this compound (InP)
Gallium arsenide (GaAs)
Silicon (Si)
Zinc sulfide (ZnS)
Zinc selenide (ZnSe)
Indium-gallium-arsenide-phosphide (InGaAsP)
Aluminum gallium nitride (AlGaN)
Gallium nitride (GaN)
Silicon carbide (SiC)
Aluminum nitride (AlN)
Indium oxide (In2O3)
Phosphorus oxides (e.g., POx)
Zirconium oxide (ZrO2)
Future Research Directions and Challenges in Indium Phosphide Technology
Scalability and Cost Reduction in Indium Phosphide (B1233454) Wafer and Device Manufacturing
A primary obstacle for the broad adoption of Indium Phosphide technology is the high cost associated with wafer and device manufacturing. credenceresearch.com InP wafers require specialized, high-purity raw materials and complex epitaxial growth techniques, leading to significant production expenses. credenceresearch.com The inherent brittleness of InP also contributes to yield losses and increases operational costs compared to robust silicon manufacturing. credenceresearch.comimec-int.com
Key challenges and research directions include:
Increasing Wafer Size: The industry is moving from 2-inch and 3-inch wafers to larger diameter wafers to improve production capacity and reduce the cost per die. coherent.comdustphotonics.com Coherent, a major industry player, announced the world's first 6-inch InP wafer fabrication capability, which is projected to increase the number of devices per wafer by four times and reduce die costs by over 60%. coherent.comyolegroup.com This transition to larger wafers allows for the use of more efficient, automated processing tools, further enhancing productivity. yolegroup.com
Alternative Substrates: Research is actively exploring the use of more cost-effective and robust alternative substrates to replace expensive bulk InP. A significant breakthrough is the development of high-quality InP layers grown on Gallium Arsenide (GaAs) substrates. fraunhofer.deinteractivesilicon.ai This method, developed by the Fraunhofer Institute for Solar Energy Systems ISE and III/V-Reclaim, offers a scalable pathway to lower costs, with potential savings of up to 80% in mass production. fraunhofer.deinteractivesilicon.ai GaAs substrates are more established in the semiconductor industry, available in larger formats (up to 8 inches), and are less brittle than InP. fraunhofer.deinteractivesilicon.ai
Improving Manufacturing Yield: Enhancing device yield and reliability is a critical area of focus. waferworld.com Research aims to minimize defect densities and manufacturing variations through stringent quality control and process optimization. waferworld.com The complexity of handling and processing InP makes achieving high, consistent yields a persistent challenge. credenceresearch.com
Table 1: Impact of Transitioning to Larger InP Wafers
| Feature | Benefit of 6-inch Wafer Transition | Supporting Data |
| Production Capacity | Enables manufacturing of 4 times more devices per wafer. yolegroup.com | Increased number of dies per wafer scales up overall fab capacity to meet rising demand. coherent.com |
| Die Cost | Reduces die cost by over 60%. coherent.comyolegroup.com | Leverages higher-capacity, automated tools, lowering labor and overhead costs per die. coherent.com |
| Efficiency | Improves process uniformity and yield. coherent.com | Reduces overhead costs per die from activities like wafer certification. coherent.com |
| Applications | Supports high-volume production for AI, datacom, automotive, and 6G. coherent.com | Meets growing demand for InP devices in various high-tech markets. yolegroup.com |
Heterogeneous Integration of this compound on Silicon Substrates
The integration of InP with silicon (Si) is a major goal in photonics, as it promises to combine the superior light-emitting capabilities of InP with the mature, large-scale, and low-cost manufacturing infrastructure of silicon CMOS technology. diva-portal.orgphotondelta.com However, significant technical hurdles remain due to fundamental mismatches between the two materials.
Key challenges and research directions include:
Material Mismatches: InP and Si have a large lattice mismatch (about 8%) and different thermal expansion coefficients, which lead to high defect densities, such as threading dislocations, during direct epitaxial growth. imec-int.comdiva-portal.orgresearchgate.net These defects can degrade device performance and reliability. imec-int.com
Integration Techniques: Several approaches are being investigated to overcome these challenges:
Wafer Bonding: This technique involves bonding an InP wafer or die to a silicon wafer. While it avoids the issues of direct growth, challenges include ensuring a bubble-free bonding interface and precise alignment. dustphotonics.comaip.org Recent research has introduced lateral outgassing surface trenches (LOTs) to effectively inhibit the formation of bubbles at the bonding interface. aip.org
Epitaxial Lateral Overgrowth (ELOG): This method involves growing InP laterally from openings in a mask that has been deposited on a defective InP/Si substrate. diva-portal.org The mask blocks the propagation of defects, resulting in higher-quality material in the overgrown regions. diva-portal.org
Micro-Transfer Printing: This is an emerging technology for massively parallel integration of small InP chiplets onto a silicon photonics wafer. smartphotonics.nlaip.org It allows for the combination of the best of both platforms and minimizes the waste of expensive InP material. smartphotonics.nlaip.org Research is focused on improving alignment accuracy to ensure efficient light coupling between the InP and silicon waveguides. aip.org
Hybrid vs. Monolithic Integration: Hybrid integration, where separately manufactured InP and Si chips are assembled in a single package, is the most common approach today. photondelta.com It offers flexibility but can suffer from high coupling losses and complex assembly. photondelta.com The long-term goal is monolithic integration, where all components are fabricated on a single chip, to improve performance, reduce size, and lower costs. mdpi.com
Sustainable Material Considerations and Indium Supply Chain for this compound Technologies
The long-term viability of InP technologies is intrinsically linked to the sustainability of its constituent materials, particularly indium. mdpi.com Growing concerns about the environmental impact of semiconductor manufacturing and the stability of raw material supply chains are driving research into more sustainable practices. mdpi.comrepec.org
Key challenges and research directions include:
Indium Supply Chain Risks: Indium is a relatively rare element and is primarily produced as a byproduct of zinc mining. credenceresearch.compmarketresearch.com This makes its supply inelastic and subject to fluctuations in the zinc market. sfa-oxford.com Over 70% of global indium production comes from China, South Korea, and Canada, with China alone accounting for a significant portion. pmarketresearch.com This concentration of supply creates geopolitical risks, and export restrictions can lead to price volatility, which has seen indium prices fluctuate between $200 and $1,000 per kilogram. credenceresearch.compmarketresearch.com
Environmental Impact: The extraction and processing of indium and the manufacturing of InP wafers are energy-intensive and can generate hazardous waste. mdpi.comwaferworld.comappliedphysicsusa.com Life cycle assessments are being conducted to better document and understand the environmental footprint of InP technology, from raw material extraction to device fabrication. mdpi.comrepec.org
Recycling and Resource Management: Given the scarcity and cost of indium, recycling from industrial waste and end-of-life products is becoming increasingly important. credenceresearch.comsfa-oxford.com The manufacturing process itself involves recycling unused materials; for example, process materials are sent to licensed facilities to recover the valuable indium. mmta.co.uk However, recycling from consumer products faces hurdles due to the low concentration of indium in devices and the technical difficulty of extraction. sfa-oxford.com Improving the eco-efficiency of electronics recycling is a key research area. iarc.fr
Table 2: Indium Supply Chain Dynamics
| Factor | Description | Impact on InP Technology |
| Primary Source | Byproduct of zinc mining. credenceresearch.compmarketresearch.com | Supply is dependent on zinc production, not indium demand. sfa-oxford.com |
| Geographic Concentration | Over 60-70% of production is concentrated in a few countries, primarily China. pmarketresearch.com | Creates supply chain vulnerability and risk of disruption from geopolitical tensions or trade policies. credenceresearch.compmarketresearch.com |
| Price Volatility | Prices have fluctuated significantly, for example, between $200 and $1,000 per kilogram. credenceresearch.com | Impacts production costs and the economic viability of large-scale InP applications. credenceresearch.com |
| Critical Material Status | Classified as a "near-critical" material by some government bodies. pmarketresearch.com | May lead to stockpiling initiatives that reduce availability on the open market. pmarketresearch.com |
| Recycling Efforts | Recycling from industrial scrap is established, but recovery from end-of-life products is challenging. sfa-oxford.commmta.co.uk | Offers a potential secondary source of supply but requires technological advancements for efficiency. sfa-oxford.com |
Bridging Fundamental Materials Research and Applied this compound Circuit Development
A persistent challenge in the field is translating advancements from fundamental materials research into commercially viable, complex integrated circuits. mdpi.com While InP materials offer exceptional physical properties, designing and fabricating large-scale photonic integrated circuits (PICs) that reliably leverage these properties remains a complex task. aip.org
Key challenges and research directions include:
Lack of Mature Design Ecosystems: Compared to the silicon electronics industry, the photonic community, including for InP, lacks mature and standardized Process Design Kits (PDKs) and electronic design automation (EDA) environments. mdpi.com This gap makes the design process for complex PICs more difficult and less predictable.
Developing Compact Models: To facilitate circuit design, there is a need for accurate compact models for individual InP-based components like heterojunction bipolar transistors (HBTs) and photodiodes. mdpi.com These models must be compatible with existing EDA circuit simulators to allow for the optimization of monolithically integrated optoelectronic circuits before fabrication. mdpi.com
Monolithic Integration Complexity: The monolithic integration of diverse components—such as lasers, modulators, amplifiers, and detectors—on a single InP substrate is a complex process involving multiple growth, etching, and re-growth steps. purdue.eduresearchgate.net Ensuring the performance and yield of these multi-functional PICs requires a deep understanding of the interplay between material properties and fabrication processes. mit.edu Research is focused on creating robust integration platforms that can accommodate a wide variety of active and passive devices with high performance. ucsb.edu
Advanced Device Architectures and Novel Functionalities in this compound Photonics
The unique material properties of InP, such as its direct bandgap and high electron mobility, make it an ideal platform for developing advanced photonic devices with novel functionalities that are unattainable with silicon alone. waferworld.comvinci-technologies.com Research is pushing the boundaries of what is possible with InP-based photonics, targeting next-generation applications.
Key research directions include:
High-Complexity Photonic Integrated Circuits (PICs): InP is the only established platform that allows for the monolithic integration of all necessary active components (lasers, amplifiers, modulators, photodetectors) for advanced telecommunications. idstch.comresearchgate.net Future research will focus on increasing the scale and functionality of InP PICs to support data rates of 800Gb/s, 1.6Tb/s, and beyond for data centers and coherent communication systems. yolegroup.comsemiconductor-today.com
Quantum Optical Devices: InP is a key material for the evolution of quantum optical devices. vinci-technologies.com Its properties are ideal for creating quantum well structures, single-photon sources, and detectors for applications in quantum computing and secure communication. credenceresearch.comvinci-technologies.com
Next-Generation Wireless (6G and Beyond): InP-based devices are being developed to operate at the high frequencies (above 100 GHz, approaching the terahertz range) required for 6G wireless communication systems. mdpi.comsoitec.com These devices offer superior speed and energy efficiency compared to silicon technologies for these applications. soitec.com European consortiums like Move2THz are working to build a robust manufacturing ecosystem for these next-generation InP semiconductors. soitec.com
Sensing and Consumer Applications: InP is finding new applications in advanced sensing, such as LiDAR for automotive systems, due to its performance in the relevant infrared wavelengths. credenceresearch.comidstch.com It is also being considered for under-display 3D sensing in smartphones, which could represent a significant high-volume market. idstch.comyolegroup.comyolegroup.com
Q & A
Q. Advanced
Barrier Engineering : Use AlGaInP barriers (bandgap >2.0 eV) to suppress thermal carrier leakage .
Temperature-Dependent I-V Analysis :
- Characterize ideality factor (n) and reverse saturation current (Js) from 77–500 K .
Accelerated Aging Tests :
- Operate lasers at 2× threshold current for 1,000 hrs to assess degradation .
What synthesis methods are used for high-purity InP crystals?
Q. Basic
High-Pressure Czochralski (HP-CZ) :
- Melt In and P at >1,062°C under 30–60 atm phosphorus pressure to minimize stoichiometric deviations .
Metal-Organic Vapor-Phase Epitaxy (MOVPE) :
- Use trimethylindium (TMIn) and phosphine (PH₃) at 600–700°C for <1 ppb impurity levels .
How to design experiments evaluating InP’s thermal stability in photonic devices?
Q. Advanced
In-Situ Thermo-Optic Monitoring :
- Track refractive index changes via Mach-Zehnder interferometry at 200–600°C .
Raman Spectroscopy :
- Measure phonon mode shifts (TO/LO peaks) to quantify lattice strain under thermal cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
